molecular formula C9H9BrO2 B041537 Benzyl 2-bromoacetate CAS No. 5437-45-6

Benzyl 2-bromoacetate

Cat. No.: B041537
CAS No.: 5437-45-6
M. Wt: 229.07 g/mol
InChI Key: JHVLLYQQQYIWKX-UHFFFAOYSA-N
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Description

Benzyl 2-bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl bromoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 2-bromoacetate
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InChI

InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

JHVLLYQQQYIWKX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO2
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DSSTOX Substance ID

DTXSID4040343
Record name Benzyl bromoacetate
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Molecular Weight

229.07 g/mol
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Physical Description

Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name Benzyl bromoacetate
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CAS No.

5437-45-6
Record name Benzyl bromoacetate
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Foundational & Exploratory

Benzyl 2-Bromoacetate: A Versatile Reagent in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-bromoacetate is a vital and versatile reagent in the field of chemical research, serving as a cornerstone in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of two key functional groups: a reactive bromine atom, which is an excellent leaving group in nucleophilic substitution reactions, and a benzyl ester, which can function as a protecting group for carboxylic acids and be readily removed under mild hydrogenolysis conditions. This dual functionality makes it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the applications of Benzyl 2-bromoacetate in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications in Research

This compound is primarily employed as an alkylating agent, introducing a benzyl acetate (B1210297) moiety onto various nucleophiles. This reactivity is fundamental to its application in several key areas of research:

  • Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its ability to participate in nucleophilic substitution and dehydrohalogenation reactions allows for the construction of complex molecular architectures.

  • Medicinal Chemistry: The compound is instrumental in the development of biologically active molecules. It is frequently used to introduce linker or spacer units in drug conjugates, radiopharmaceuticals, and drug delivery systems.

  • Materials Science: Derivatives of this compound are utilized in the synthesis of novel materials, such as fullerene derivatives for advanced electronics and functionalized fabrics with enhanced properties.

Key Chemical Reactions and Mechanisms

The primary mode of action for this compound involves its electrophilic nature at the carbon atom bonded to the bromine. This facilitates nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds through a nucleophilic substitution mechanism.

Nucleophilic Substitution Reactions

The most common application of this compound is in SN2 reactions, where a nucleophile displaces the bromide ion. The general scheme for this reaction is depicted below:

Caption: General mechanism of nucleophilic substitution using this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceutical agents and drug delivery systems.

Synthesis of Acemetacin (B1664320)

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that is a prodrug of indomethacin (B1671933). Its synthesis can be achieved by the esterification of indomethacin with this compound, followed by debenzylation.

Reactant 1Reactant 2ProductYieldReference
IndomethacinThis compoundBenzyl acemetacinNot specified
Benzyl acemetacinH₂/Pd-CAcemetacinHigh

Experimental Protocol: Synthesis of Benzyl Acemetacin

  • An alkali metal salt of indomethacin is reacted with this compound in a suitable solvent.

  • The reaction mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution.

  • The resulting benzyl ester of acemetacin is then isolated and purified.

  • Subsequent catalytic reduction (e.g., using H₂ over a Palladium catalyst) removes the benzyl protecting group to yield acemetacin.

Synthesis of DOTA-Conjugates for Imaging and Therapy

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely used for complexing radiometals for PET imaging and radiotherapy. This compound is used to synthesize DOTA precursors which are then conjugated to biomolecules like peptides or small molecule drugs.

DOTA_Synthesis cyclen Cyclen dota_precursor Tri-benzylated DOTA precursor cyclen->dota_precursor NaHCO₃, MeCN, 25°C, 48h Yield: 68% benzyl_bromoacetate This compound benzyl_bromoacetate->dota_precursor ua_dota_conjugate Ursolic Acid-DOTA Conjugate dota_precursor->ua_dota_conjugate K₂CO₃, KI, MeCN, 25°C, 5 days ursolic_acid_derivative Chloroacetylated Ursolic Acid Derivative ursolic_acid_derivative->ua_dota_conjugate deprotection Debenzylation (H₂, Pd/C) ua_dota_conjugate->deprotection final_product Ursolic Acid-DOTA Conjugate (Free Carboxylates) deprotection->final_product

Caption: Synthesis workflow for a DOTA-Ursolic Acid conjugate.

Experimental Protocol: General Procedure for the Synthesis of DOTA Precursors

To a suspension of cyclen (1 equivalent) and sodium bicarbonate (3 equivalents) in dry acetonitrile (B52724), a solution of this compound (3 equivalents) in dry acetonitrile is added dropwise under an argon atmosphere. The mixture is stirred for 48 hours at 25 °C. After aqueous work-up, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the tri-benzylated DOTA precursor.

SubstrateReagentConditionsProductYield
CyclenThis compoundNaHCO₃, MeCN, 25°C, 48h1,4,7-Tris(benzyloxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane68%
Solid-Phase Peptide Synthesis of VIP-Lipopeptide

This compound is a key reagent in the synthesis of a specialized linker used in the solid-phase peptide synthesis (SPPS) of Vasoactive Intestinal Peptide (VIP)-lipopeptides, which are being investigated for targeted drug delivery.

Experimental Workflow: Synthesis of the Linker and SPPS of VIP-Lipopeptide

SPPS_Workflow start (-)-2,3-O-isopropylidene-D-threitol alkylation Selective Alkylation start->alkylation intermediate1 Mono-alkylated intermediate alkylation->intermediate1 benzyl_bromoacetate This compound (Cs₂CO₃) benzyl_bromoacetate->alkylation further_steps 3 Additional Synthetic Steps intermediate1->further_steps linker Fmoc-protected Linker further_steps->linker spps Solid-Phase Peptide Synthesis (SPPS) linker->spps vip_lipopeptide VIP-Lipopeptide spps->vip_lipopeptide

Caption: Workflow for the synthesis of a VIP-lipopeptide using a linker derived from this compound.

Experimental Protocol: Selective Alkylation of (-)-2,3-O-isopropylidene-D-threitol

The synthesis of the linker begins with the selective alkylation of (-)-2,3-O-isopropylidene-D-threitol with this compound in the presence of cesium carbonate (Cs₂CO₃). This key step introduces the foundational structure of the linker, which is subsequently elaborated through a multi-step synthesis to yield the final Fmoc-protected linker ready for solid-phase peptide synthesis.

Applications in Materials Science

Synthesis of Fullerene Pyrrolidine (B122466) Derivatives

This compound is utilized in the synthesis of fullerene pyrrolidine derivatives, which are materials with potential applications in electronics and photovoltaics. The synthesis involves a 1,3-dipolar cycloaddition reaction.

General Synthetic Scheme:

  • This compound is reacted with 2-(2-aminoethoxy)ethanol.

  • The resulting intermediate undergoes catalytic hydrogenolysis to remove the benzyl protecting group.

  • This deprotected intermediate is then reacted with paraformaldehyde and C₆₀ in a 1,3-dipolar cycloaddition reaction to yield the fullerene pyrrolidine derivatives.

Preparation of Antibacterial Fabrics

This compound can be incorporated into finishing liquids for textiles to impart antibacterial and mildew-proof properties. It is often used in combination with other agents, such as ethyl vanillin (B372448) and palm oil, to create a synergistic effect that significantly enhances the antimicrobial efficacy of the fabric.

Conclusion

This compound is a powerful and versatile reagent with broad applications across various scientific disciplines. Its utility as an alkylating agent and a precursor to benzyl-protected carboxylic acids makes it an indispensable tool for the modern researcher. The experimental protocols and workflows detailed in this guide highlight its role in the synthesis of complex and functionally important molecules, from life-saving pharmaceuticals to advanced materials. As research continues to push the boundaries of chemical synthesis, the demand for versatile building blocks like this compound is certain to grow, ensuring its continued importance in the scientific landscape.

An In-depth Technical Guide to Benzyl 2-bromoacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Benzyl (B1604629) 2-bromoacetate. The information is curated for professionals in research and drug development who utilize this versatile reagent in their work.

Chemical Properties

Benzyl 2-bromoacetate is a colorless to light yellow liquid with a pungent odor.[1] It is a halogenated ester widely used as an intermediate in organic synthesis.[2] The key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[3][4][5][6]
Molecular Weight 229.07 g/mol [3][4][6][7]
CAS Number 5437-45-6[4][5][6]
Boiling Point 166-170 °C at 22 mmHg287-288 °C at 760 mmHg (est.)[1][3][8][9]
Density 1.446 g/mL at 25 °C[3][8]
Refractive Index (n20/D) 1.544[3][8]
Flash Point > 109 °C (> 228.2 °F)[1]
Solubility Not miscible or difficult to mix in water.[3][8] Soluble in DCM, THF, and DMSO.[7]
Physical State Liquid[1][10]
Appearance Colorless to light yellow[1][3][10]

Chemical Structure

This compound consists of a benzyl group attached to an acetate (B1210297) moiety, which is substituted with a bromine atom at the alpha-carbon.[11] This structure incorporates an ester functional group and a bromo substituent, which are key to its reactivity.[11] The presence of the electrophilic carbon attached to the bromine atom makes it susceptible to nucleophilic attack, a central feature of its chemical utility.[11]

Key Structural Identifiers:

  • IUPAC Name: this compound[6]

  • SMILES: C1=CC=C(C=C1)COC(=O)CBr[6]

  • InChI: InChI=1S/C9H9BrO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2[4][5][6]

  • InChIKey: JHVLLYQQQYIWKX-UHFFFAOYSA-N[4][5][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its practical application.

A. Synthesis of this compound

A common method for synthesizing this compound is through the esterification of bromoacetic acid with benzyl alcohol.[7][11]

  • Method 1: Direct Esterification with p-Toluenesulfonic Acid [11]

    • Reactants: Bromoacetic acid and benzyl alcohol.

    • Catalyst: p-Toluenesulfonic acid.

    • Solvent: Benzene.

    • Procedure: The reaction is conducted at 120 °C for 24 hours. A Dean-Stark apparatus is used to remove the water formed during the reaction.

    • Purification: The final product is purified using silica (B1680970) gel column chromatography.[11]

  • Method 2: Green Chemical Synthesis [7]

    • Catalyst Preparation: Acetic anhydride (B1165640) (120 ml) and ferric tribromide (5 g) are mixed in a round-bottomed flask and stored.[7]

    • Reaction Mixture: Bromoacetic acid (1000g), benzyl alcohol (790g), and sodium bisulfate (50g) are placed in a 2000ml flask connected to a Roots vacuum pump.[7]

    • Reaction Conditions: The mixture is stirred and slowly heated to 50°C. The temperature is raised to about 65°C over an hour, at which point the vacuum pump is turned on to maintain a vacuum of at least -0.098. The temperature should not exceed 90°C over the next two hours.[7]

    • Monitoring and Termination: The reaction is monitored, and once the target product content is above 98%, the reaction is terminated.[7]

    • Work-up: After cooling, activated carbon is added for decolorization and then filtered. This method can yield up to 95% of the final product.[7]

  • Method 3: Synthesis using Silica Gel Adsorbed Acid [3][12]

    • Reactants: A mixture of a silica gel adsorbed acid (0.033 g), 2-bromoacetic acid (0.137 g, 0.988 mmol), and benzyl alcohol (0.108 g, 1.000 mmol) is prepared.[3][12]

    • Reaction Conditions: The mixture is stirred and reacted at 80°C for 24 hours under an argon atmosphere.[3][12]

    • Extraction: After cooling to room temperature, ether (5 mL x 5) is added for extraction. The organic layer is separated from the silica gel by decantation.[3][12]

    • Purification: The organic layer is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography using a hexane/ethyl acetate (10/1 v/v) eluent to yield this compound (83% yield).[3][12]

B. Purification of this compound

A general purification method involves the following steps:[3]

  • Dilute the crude ester with diethyl ether (Et2O).

  • Wash the solution with 10% aqueous sodium bicarbonate (NaHCO3).

  • Wash with water (H2O).

  • Dry the organic layer with magnesium sulfate (B86663) (MgSO4).

  • Perform fractional distillation using a Fenske (glass helices packing) column.[3]

Applications in Research and Drug Development

This compound is a valuable reagent in various scientific domains due to its reactive nature.

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules.[11]

  • Medicinal Chemistry: This compound is utilized in the development of biologically active compounds.[11] For instance, it has been used in the synthesis of acemetacin, a non-steroidal anti-inflammatory drug.[7] It was also employed in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to produce a lipopeptide, demonstrating its utility in synthesizing complex biomolecules.[3][13] Additionally, it is a precursor in the synthesis of fullerene pyrrolidine (B122466) derivatives and DOTA-conjugates of ursolic acid.[7][13]

  • Drug Delivery: Research has been conducted on using a derivative of this compound to create a new linker for modifying liposomes, aiming to develop targeted drug delivery systems.[9]

Mandatory Visualizations

Diagram 1: General Synthesis and Purification Workflow of this compound

G cluster_synthesis Synthesis cluster_purification Purification Reactants Bromoacetic Acid + Benzyl Alcohol Reaction Esterification Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Extraction Solvent Extraction (e.g., Ether) Reaction->Extraction Washing Aqueous Wash (e.g., NaHCO3) Extraction->Washing Drying Drying Agent (e.g., MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Benzyl 2-bromoacetate Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Nucleophilic Substitution Reaction of this compound

G reactant This compound (R-Br) product Substituted Product (R-Nu) reactant->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group

Caption: Mechanism of nucleophilic substitution involving this compound.

References

Benzyl 2-bromoacetate CAS number 5437-45-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) 2-bromoacetate (CAS 5437-45-6)

This technical guide provides a comprehensive overview of Benzyl 2-bromoacetate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details its physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is widely utilized as an intermediate in various chemical syntheses due to its reactive bromo group.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5437-45-6[3]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [3][4]
Boiling Point 166-170 °C at 22 mmHg[5][6]
Density 1.446 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.544[5]
Flash Point 113 °C (closed cup)[3]
Solubility Insoluble in water, soluble in organic solvents.[2][5][6]
Appearance Colorless to light yellow liquid.[1][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Features Reference
¹H NMR Aromatic protons (δ 7.25–7.35 ppm, multiplet, 5H), benzyl methylene (B1212753) (δ 5.25 ppm, singlet, 2H), bromomethyl (δ 3.80 ppm, singlet, 2H).[3]
¹³C NMR Carbonyl carbon (δ 166.5 ppm), aromatic carbons (δ 128.0–135.0 ppm), benzyl CH₂ (δ 67.0 ppm), bromomethyl carbon (δ 29.0 ppm).[3]
Infrared (IR) Strong C=O stretch at 1750 cm⁻¹, aromatic C-H stretches (3050–3000 cm⁻¹), aliphatic C-H stretches (2950–2850 cm⁻¹), and C-Br vibration at 650 cm⁻¹.[3]
Mass Spectrometry (MS) Molecular ion peak at m/z 230/228 (1:1 ratio for ⁷⁹Br/⁸¹Br). Base peak at m/z 91 ([C₇H₇]⁺).[3]

Synthesis of this compound

The most common method for synthesizing this compound is through the esterification of bromoacetic acid with benzyl alcohol.[7]

Experimental Protocol: Direct Esterification

This protocol is based on a direct esterification method using an acid catalyst.[3][8]

Materials:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 eq).[8]

  • Add benzene as the solvent to facilitate the azeotropic removal of water.[8]

  • Heat the mixture to reflux (approximately 120 °C) and continue for 24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted bromoacetic acid.[5]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the benzene.[5]

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 10:1 v/v) to obtain pure this compound.[5][8]

Synthesis_Workflow Reactants Bromoacetic Acid + Benzyl Alcohol + p-Toluenesulfonic Acid in Benzene Reaction Reflux with Dean-Stark Trap (120°C, 24h) Reactants->Reaction Workup Aqueous Workup: - NaHCO3 wash - Water wash - Brine wash Reaction->Workup Drying Dry with Na2SO4/MgSO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product Pure Benzyl 2-bromoacetate Purification->Product

Figure 1. General workflow for the synthesis of this compound via direct esterification.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Key Reactions:
  • Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most common application in the synthesis of more complex molecules.[3]

  • Dehydrohalogenation: In the presence of a strong base, it can undergo an elimination reaction to yield an alkene.[3]

  • Conversion to Benzyl Diazoacetate: Reaction with reagents like N,N'-ditosylhydrazine can convert the α-bromo ester to the corresponding α-diazo ester.

Reactivity_Pathways Start This compound NucSub Nucleophilic Substitution Product (e.g., ether, amine, ester) Start->NucSub  + Nucleophile Elimination Alkene Product Start->Elimination  + Strong Base Diazo Benzyl Diazoacetate Start->Diazo  + N,N'-ditosylhydrazine

Figure 2. Key reaction pathways of this compound.
Applications in Drug Development and Fine Chemicals:

  • Synthesis of Acemetacin: this compound is a key reagent in the synthesis of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). It is used to alkylate indomethacin, forming the benzyl ester of acemetacin, which is subsequently deprotected.[7]

  • Fullerene Derivatives: It is used in the synthesis of fullerene (C60) pyrrolidine (B122466) derivatives, which have applications in materials science due to their improved solubility.[7]

  • Asymmetric Synthesis: In combination with chiral auxiliaries like oxazolidinones, it is employed in diastereoselective alkylation reactions to produce enantiomerically enriched compounds, which are important intermediates for renin inhibitors.

  • Lipopeptide Synthesis: It has been used in the alkylation of protected amino alcohols as part of the synthesis of complex lipopeptides.[5][6]

  • Antibacterial and Antifungal Agents: It is a component in some antibacterial and antifungal finishing liquids for textiles, where it acts synergistically with other compounds to enhance efficacy.[7]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated area, preferably a fume hood.[9][10]

Hazard Identification: [11]

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • It is a lachrymator, meaning it can cause tearing.[11]

Precautionary Measures: [1][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Use a respirator with an appropriate filter if ventilation is inadequate.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash hands thoroughly after handling.[1][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1][2]

First Aid Measures: [1][9]

  • In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[1][9]

References

An In-Depth Technical Guide to the Reactivity of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a versatile reagent in organic synthesis, prized for its role as a key building block in the construction of complex molecular architectures. Its reactivity is primarily centered around the electrophilic carbon adjacent to the bromine atom, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of Benzyl 2-bromoacetate, including its synthesis, physicochemical properties, and its applications in C-alkylation, N-alkylation, O-alkylation, S-alkylation, and the Reformatsky reaction. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development, particularly within the pharmaceutical industry.

Introduction

This compound (BzBrA) is an ester of bromoacetic acid and benzyl alcohol. The presence of a reactive C-Br bond, activated by the adjacent carbonyl group, makes it a potent electrophile. This inherent reactivity allows for the facile introduction of a benzyl carboxymethyl moiety onto a wide range of nucleophiles. This property has led to its extensive use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This guide will delve into the core aspects of this compound's reactivity, providing a technical resource for scientists engaged in organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
CAS Number 5437-45-6[3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 166-170 °C at 22 mmHg[4][5]
Density 1.446 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.544[4]
Solubility Not miscible or difficult to mix in water[4]
Flash Point > 109 °C (> 228.2 °F)[5]

Synthesis of this compound

The most common method for the synthesis of this compound is the esterification of bromoacetic acid with benzyl alcohol.[2]

General Synthesis Workflow

G Bromoacetic_acid Bromoacetic Acid Reaction Esterification Reaction Bromoacetic_acid->Reaction Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) or Base Catalyst Catalyst->Reaction Solvent Solvent (e.g., Toluene, Benzene) Solvent->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (e.g., Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product G Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS Sₙ2 Attack Products Substituted Product + Br⁻ TS->Products Bromide Departure G Start This compound + Zn Enolate Reformatsky Enolate (Organozinc Reagent) Start->Enolate Oxidative Addition Coordination Coordination Complex Enolate->Coordination Carbonyl Aldehyde or Ketone (R₂C=O) Carbonyl->Coordination Addition Nucleophilic Addition Coordination->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Workup Acidic Work-up (e.g., H₃O⁺) Intermediate->Workup Product β-Hydroxy Ester Workup->Product

References

An In-depth Technical Guide to the Nucleophilic Substitution of Benzyl 2-bromoacetate: Mechanism, Kinetics, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a benzyl ester-protected carboxymethyl group onto various nucleophiles. Its reactivity is governed by the principles of nucleophilic substitution, a fundamental class of reactions in organic chemistry. This technical guide provides a comprehensive overview of the mechanism of action of benzyl 2-bromoacetate in nucleophilic substitution reactions. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, presents quantitative kinetic data for its reactions with various nucleophiles, and provides detailed experimental protocols for conducting and analyzing these reactions. Furthermore, this guide explores the application of this compound in drug development, with a specific focus on the synthesis of kinase inhibitors and its relevance to signaling pathways implicated in cancer.

Introduction

This compound (C(_9)H(_9)BrO(_2)) is an α-halo ester that serves as a potent electrophile in nucleophilic substitution reactions.[1] The presence of a good leaving group (bromide) on the carbon alpha to a carbonyl group, combined with the benzylic nature of the ester, confers a high degree of reactivity, making it a valuable tool for medicinal chemists and researchers in drug development.[1] Understanding the underlying mechanism of its reactions is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic strategies.

This guide will explore the core principles governing the nucleophilic substitution of this compound, with a focus on providing practical, data-driven insights for laboratory applications.

Mechanism of Action in Nucleophilic Substitution

The primary mechanism of action for this compound involves the displacement of the bromide ion by a nucleophile.[1] This transformation can proceed through two distinct pathways: the bimolecular nucleophilic substitution (S(_N)2) and the unimolecular nucleophilic substitution (S(_N)1) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S(_N)2 Pathway

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] This "backside attack" results in an inversion of stereochemistry at the carbon center, should it be chiral. For this compound, the α-carbon is the electrophilic center.

The benzylic position of the ester group can stabilize the transition state of an S(_N)2 reaction through π-orbital overlap, thus accelerating the reaction rate compared to a simple alkyl haloacetate.

The S(_N)1 Pathway

In the S(_N)1 mechanism, the reaction proceeds through a two-step process. The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. The benzylic nature of the ester group in this compound can stabilize the resulting carbocation through resonance, making the S(_N)1 pathway plausible under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. The subsequent step involves the rapid attack of the nucleophile on the planar carbocation, leading to a racemic mixture if the carbon center is chiral.

dot

SN1_SN2_Mechanism cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) Reactant_SN2 Nucleophile + this compound TS_SN2 Transition State [Nu---C---Br]⁻ Reactant_SN2->TS_SN2 Concerted Step Product_SN2 Substituted Product + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 This compound Carbocation Benzylic Carbocation + Br⁻ Reactant_SN1->Carbocation Rate-determining step Product_SN1 Substituted Product Carbocation->Product_SN1 Fast Nucleophile_SN1 Nucleophile HPLC_Kinetic_Workflow Start Start: Prepare Reactant and Nucleophile Solutions Reaction Initiate Reaction in Thermostatted Vessel Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction in Aliquots Sampling->Quench HPLC Analyze Quenched Samples by HPLC Quench->HPLC Data Determine Concentrations from Peak Areas HPLC->Data Analysis Plot Concentration vs. Time and Calculate Rate Constant Data->Analysis End End: Determine Reaction Kinetics Analysis->End VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative (e.g., Indolinone-based) Inhibitor->VEGFR2 Inhibits

References

Physical and chemical properties of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 2-bromoacetate is a vital reagent and intermediate in organic synthesis, with significant applications in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and key applications. Spectroscopic data, safety information, and logical workflows for its use in synthetic pathways are also presented to serve as a thorough resource for laboratory and development professionals.

Chemical Identity

Benzyl 2-bromoacetate, also known as bromoacetic acid benzyl ester, is an organic compound classified as an ester of bromoacetic acid and benzyl alcohol.[1][2] Its core structure consists of a benzyl group attached to a bromoacetate (B1195939) moiety.[3]

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 5437-45-6[1][2][3][4]
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2][3]
SMILES C1=CC=C(C=C1)COC(=O)CBr[2][3]
InChI Key JHVLLYQQQYIWKX-UHFFFAOYSA-N[2][3]
Synonyms Benzyl bromoacetate, Bromoacetic Acid Benzyl Ester, Phenylmethyl bromoacetate[2][3][4][5]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4][6] It is characterized by a pungent odor and is generally immiscible with water.[3][5][6][7]

PropertyValueConditions
Appearance Colorless to light yellow liquid[4][6]Ambient
Density 1.446 g/mL[1][3][6]25 °C[3][6]
Boiling Point 166-170 °C[1][3][4][5]22 mmHg[1][3][4][5]
Flash Point 113 °C (closed cup)[3]-
Refractive Index 1.543 - 1.545[4]20 °C[3]
Water Solubility Immiscible or difficult to mix[3][6][7]-
Stability Stable at room temperature in closed containers under normal storage conditions.[4]-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataDetails
¹H NMR Aromatic Protons (5H): δ 7.25–7.35 ppm (multiplet); Benzyl CH₂ (2H): δ 5.25 ppm (singlet); Bromomethyl CH₂ (2H): δ 3.80 ppm (singlet)[3]
¹³C NMR Carbonyl (C=O): δ 166.5 ppm; Aromatic Carbons: δ 128.0–135.0 ppm; Benzyl CH₂: δ 67.0 ppm; Bromomethyl CH₂: δ 29.0 ppm[3]
Infrared (IR) Strong C=O stretch at 1750 cm⁻¹; Aromatic C-H stretches at 3050–3000 cm⁻¹; Aliphatic C-H stretches at 2950–2850 cm⁻¹; C-Br vibration at 650 cm⁻¹[3]
Mass Spectrometry Molecular ion peak at m/z 230/228 (reflecting ⁷⁹Br/⁸¹Br isotopes); Base peak at m/z 91 (tropylium ion, [C₇H₇]⁺)[3]

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the ester functional group and the labile bromine atom, which makes it an excellent alkylating agent.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to its utility in synthesizing more complex molecules.[3]

  • Dehydrohalogenation: In the presence of a base, it can undergo an elimination reaction to yield alkene derivatives.[3]

  • Reformatsky Reaction: It can react with zinc to form an intermediate enolate, which can then react with a precursor molecule. A unique Reformatsky reaction between two identical molecules of benzyl bromoacetate has been reported to synthesize benzyl bromoacetoacetate.[8]

  • Conversion to Diazo Compounds: It reacts with reagents like N,N′-ditosylhydrazine to produce benzyl diazoacetate.[3]

chemical_reactivity Key Reactions of this compound cluster_reactions Reaction Types cluster_products Products / Intermediates BBA This compound Nucleophilic_Sub Nucleophilic Substitution BBA->Nucleophilic_Sub + Nucleophile Dehydrohalogenation Dehydrohalogenation BBA->Dehydrohalogenation + Base Reformatsky Reformatsky Reaction BBA->Reformatsky + Zn Diazo_Formation Diazo Formation BBA->Diazo_Formation + N,N'-ditosylhydrazine Substituted_Product Substituted Esters Nucleophilic_Sub->Substituted_Product Alkene_Product Alkenes Dehydrohalogenation->Alkene_Product Enolate_Intermediate Zinc Enolate Intermediate Reformatsky->Enolate_Intermediate Diazo_Product Benzyl Diazoacetate Diazo_Formation->Diazo_Product

Core reactivity pathways for this compound.

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid Catalyst [3][9]

  • Reactants: Bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), and p-toluenesulfonic acid (catalytic amount, e.g., 0.01 eq).[9]

  • Solvent: Benzene.[3][9]

  • Apparatus: A two-necked flask equipped with a Dean-Stark trap.[3][9]

  • Procedure: a. Combine the reactants and solvent in the flask. b. Heat the mixture to 120 °C and reflux for 24 hours, continuously removing the water formed via the Dean-Stark trap.[3][9] c. After the reaction is complete, cool the mixture to room temperature. d. Remove the solvent under reduced pressure using a rotary evaporator.[9] e. Purify the resulting residue by silica (B1680970) gel flash column chromatography.[3][9]

Method 2: Green Synthesis Approach [1]

  • Catalyst Preparation: Mix 120 ml of acetic anhydride (B1165640) and 5 g of ferric tribromide in a round-bottomed flask. Store the resulting catalyst in a reagent bottle.[1]

  • Reaction Mixture: In a 2000ml flask, combine 1000g of bromoacetic acid, 790g of benzyl alcohol, and 50g of sodium bisulfate.[1]

  • Reaction Conditions: a. Connect the flask to a Roots vacuum pump. b. Begin stirring and slowly heat the mixture to 50°C. c. Over the course of one hour, increase the temperature to approximately 65°C. d. Activate the vacuum pump, maintaining a vacuum of at least -0.098 MPa. e. Continue heating, ensuring the temperature does not exceed 90°C over the next two hours.[1] f. Maintain the final temperature and vacuum for one hour, monitoring the reaction progress. Terminate the reaction when the target product content exceeds 98%.[1]

  • Work-up and Purification: a. Cool the reaction mixture. b. Add activated carbon for decolorization and then filter.[1] c. The final product is obtained with a reported yield of 95%.[1]

synthesis_workflow General Synthesis Workflow Reactants Bromoacetic Acid + Benzyl Alcohol Reaction Esterification Reaction (e.g., in Benzene at 120°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Pure Benzyl 2-bromoacetate Purification->Product

A typical workflow for the synthesis and purification of this compound.
Purification Protocol

For purification, especially after synthesis, column chromatography is effective.[3][9] A common method involves:

  • Dilution: Dilute the crude ester with diethyl ether (Et₂O).[6]

  • Washing: Wash the ether solution sequentially with 10% aqueous sodium bicarbonate (NaHCO₃) and then with water.[6]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[6]

  • Fractionation: After filtering off the drying agent, concentrate the solution and perform fractional distillation under reduced pressure.[6]

Applications in Research and Drug Development

This compound is a versatile building block in medicinal chemistry and organic synthesis.[3][10]

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[1][10] A notable example is its use in the production of Acemetacin, a non-steroidal anti-inflammatory drug (NSAID).[1] Acemetacin is a prodrug of Indomethacin, designed to reduce gastrointestinal side effects.[1]

  • Synthesis of Bioactive Molecules: It is used in the synthesis of somatostatin (B550006) analogues with tumor-targeting properties and in the development of phospholipase A2 inhibitors.[4]

  • Peptide Synthesis: The compound was used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to create a novel linker for the solid-phase synthesis of lipopeptides.[7]

  • Fullerene Chemistry: It serves as a raw material for creating fullerene (C60) pyrrolidine (B122466) derivatives, which have improved solubility in common organic solvents.[1]

drug_synthesis_application Application in Acemetacin Synthesis Indomethacin Indomethacin (Starting Material) Reaction1 Reaction Step 1: Esterification Indomethacin->Reaction1 BBA This compound BBA->Reaction1 Intermediate Acemetacin Benzyl Ester Reaction1->Intermediate Reaction2 Reaction Step 2: Selective Debenzylation (with AlCl₃ catalyst) Intermediate->Reaction2 Crude_Product Crude Acemetacin Reaction2->Crude_Product Purification Recrystallization & Drying Crude_Product->Purification Final_Product Pure Acemetacin Purification->Final_Product

Use of this compound in the synthesis of the NSAID Acemetacin.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

  • Hazards: It causes skin irritation and serious eye irritation.[5][11] It may also cause respiratory irritation.[11] The substance is a lachrymator.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11] Ensure work is conducted in a well-ventilated area or outdoors.[11][12]

  • Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[11] Wash hands thoroughly after handling.[5][11] Use non-sparking tools and prevent fire caused by electrostatic discharge.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10][11][12] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11]

    • Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[11]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and versatile applications, particularly in the synthesis of pharmaceuticals like Acemetacin, underscore its importance. A thorough understanding of its characteristics, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

A Technical Guide to the Analysis of Key Functional Groups in Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzyl 2-bromoacetate (C₉H₉BrO₂), a crucial reagent and intermediate in organic synthesis, particularly within pharmaceutical development.[1][2] The molecule's reactivity is primarily dictated by its distinct functional groups, the identification and characterization of which are paramount for quality control and reaction monitoring.[1][3] This document outlines the principal spectroscopic techniques and detailed protocols for analyzing these functional groups.

1. Core Functional Groups

This compound is characterized by several key functional groups that give rise to its specific chemical properties and spectroscopic signals. These include an ester, a phenyl group, and an alkyl bromide.[3] A thorough analysis of these groups is essential for confirming the molecule's identity and purity.

The primary functional groups are:

  • Ester Group (-COOCH₂-) : This group includes a carbonyl (C=O) and a C-O single bond, which are readily identifiable by infrared spectroscopy.

  • Aromatic Ring (Phenyl Group, -C₆H₅) : The benzene (B151609) ring has characteristic signals in both IR and NMR spectroscopy.

  • Alkyl Halide (-CH₂Br) : The bromine atom significantly influences the chemical shift of adjacent protons and carbons in NMR spectroscopy and provides a distinct isotopic pattern in mass spectrometry.

dot graph Benzyl_2_bromoacetate_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

Atom nodes

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; Br [label="Br"];

Positioning the atoms

C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos=" -0.7,1.2!"]; C7 [pos="-2.1,1.2!"]; O1 [pos="-2.8,2.4!"]; C8 [pos="-4.2,2.4!"]; O2 [pos="-4.9,1.2!"]; C9 [pos="-4.9,3.6!"]; Br [pos="-6.3,3.6!"];

Drawing the bonds

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- C7; C7 -- O1; O1 -- C8; C8 -- O2; C8 -- C9; C9 -- Br;

Functional Group Labels

node [shape=rect, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Ester", pos="-3.5,0.5!"]; phenyl [label="Phenyl", pos="0.7,3.5!"]; alkyl_halide [label="Alkyl Halide", pos="-6.3,2.5!"];

Invisible edges for labeling

edge [style=dashed, color="#5F6368", arrowhead=vee]; phenyl -- C4; ester -- C8; alkyl_halide -- C9; } caption: "Molecular structure of this compound with key functional groups."

2. Analytical Workflow

A multi-technique spectroscopic approach is typically employed for the comprehensive analysis of this compound. The logical workflow ensures unambiguous identification and characterization of the compound.

Analytical_Workflow Sample This compound Sample IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Result Identify Carbonyl (C=O) & Aromatic (C=C) bonds IR->IR_Result Provides NMR_Result Determine Proton & Carbon Environment (¹H, ¹³C) NMR->NMR_Result Provides MS_Result Confirm Molecular Weight & Fragmentation Pattern MS->MS_Result Provides Confirm Structure Confirmed IR_Result->Confirm NMR_Result->Confirm MS_Result->Confirm

Nodes

Edges

3. Spectroscopic Data and Analysis
3.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the initial identification of key functional groups by detecting the absorption of infrared radiation corresponding to molecular vibrations.[1][4]

Quantitative Data

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Ester (C=O)Stretch~1735
Aromatic (C=C)Stretch~1600, ~1500
C-O (Ester)Stretch~1250 - 1150
C-H (Aromatic)Stretch~3100 - 3000
C-H (Aliphatic)Stretch~3000 - 2850

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation : Place a single drop of neat this compound liquid directly onto the ATR crystal.

  • Instrument Setup : Utilize an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing : Perform a background scan with a clean ATR crystal. The sample spectrum is then ratioed against the background to generate the final absorbance or transmittance spectrum.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by mapping the carbon and hydrogen frameworks.

¹H NMR Quantitative Data

ProtonsIntegrationMultiplicityChemical Shift (δ, ppm)
Aromatic (C₆H₅)5HSinglet/Multiplet~7.35
Benzylic (-CH₂-)2HSinglet~5.20
Bromoacetyl (-CH₂Br)2HSinglet~3.85

¹³C NMR Quantitative Data

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (-C=O)~166.8
Aromatic (ipso-C)~135.1
Aromatic (ortho, meta, para-C)~128.7, ~128.6, ~128.4
Benzylic (-CH₂-)~67.6
Bromoacetyl (-CH₂Br)~25.8

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition :

    • For ¹H NMR, acquire spectra using a standard pulse sequence with a spectral width of approximately 15 ppm.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. The molecular weight of this compound is 229.07 g/mol .

Quantitative Data: Key Fragments

Fragment IonStructurem/z (mass-to-charge ratio)
[M]+•[C₉H₉BrO₂]+•228/230 (Isotopic pattern for Br)
[M-Br]+[C₉H₉O₂]+149
[C₇H₇]+[C₆H₅CH₂]+ (Tropylium ion)91
[C₅H₅]+[Cyclopentadienyl cation]65

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction : Inject a dilute solution of the sample (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

  • Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

MS_Fragmentation Parent [C₆H₅CH₂OCOCH₂Br]+• m/z = 228/230 Frag1 [C₆H₅CH₂OCOCH₂]+ m/z = 149 Parent->Frag1 - •Br Frag2 [C₆H₅CH₂]+ m/z = 91 Frag1->Frag2 - CO₂ - CH₂ Frag3 [C₅H₅]+ m/z = 65 Frag2->Frag3 - C₂H₂

Nodes

Edges with labels

By integrating the data from these analytical techniques, researchers can confidently verify the structure, purity, and identity of this compound, ensuring its suitability for downstream applications in research and development.

References

Benzyl 2-Bromoacetate: A Comprehensive Technical Guide for its Application as an Electrophile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl (B1604629) 2-bromoacetate is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group, and an ester functionality that can serve as a protecting group or be further transformed. This technical guide provides an in-depth analysis of benzyl 2-bromoacetate's role as an electrophile, detailing its synthesis, physicochemical properties, and extensive applications in forming carbon-carbon and carbon-heteroatom bonds. Detailed experimental protocols and reaction mechanisms are provided to facilitate its practical application in research and development settings.

Introduction

This compound (C₉H₉BrO₂) is an organic compound featuring a benzyl ester of bromoacetic acid.[1] The primary reactivity of this molecule, and the focus of this guide, is centered on the α-carbon of the acetate (B1210297) moiety. The adjacent electron-withdrawing carbonyl group and the inherent polarizability of the carbon-bromine bond render this carbon highly electrophilic. This makes it an excellent substrate for Sₙ2 reactions with a wide array of nucleophiles.[1] Its applications are extensive, ranging from the introduction of a protected carboxymethyl group to the synthesis of complex pharmaceutical intermediates and heterocyclic systems.[2][3]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid with a pungent odor.[4][5] It is immiscible in water but soluble in common organic solvents.[3][6] Its key physical and spectroscopic data are summarized below for easy reference.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1][7]
Molecular Weight 229.07 g/mol [1][7]
Appearance Colorless to light yellow liquid[4][8]
Boiling Point 166-170 °C at 22 mmHg[3][4]
Density 1.446 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.544[1]
Flash Point > 109 °C (> 228.2 °F)[4]
CAS Number 5437-45-6[4][7]

Table 2: Spectroscopic Data for this compound

Spectrum TypePeak AssignmentsReference(s)
¹H NMR (CDCl₃) δ 7.25–7.35 (m, 5H, Ar-H), δ 5.25 (s, 2H, -OCH₂Ph), δ 3.80 (s, 2H, BrCH₂-)[1]
¹³C NMR (CDCl₃) δ 166.5 (C=O), δ 135.0, 128.0-128.5 (Aromatic C), δ 67.0 (-OCH₂Ph), δ 29.0 (BrCH₂-)[1][9]
Infrared (IR) ~1750 cm⁻¹ (C=O stretch), 3050–3000 cm⁻¹ (Aromatic C-H stretch), 650 cm⁻¹ (C-Br stretch)[1][10][11]
Mass Spec (EI) m/z 230/228 (M⁺, Br isotopes), 91 ([C₇H₇]⁺, base peak)[1]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of bromoacetic acid with benzyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the equilibrium towards the product.[12]

G Reactant1 Bromoacetic Acid Catalyst p-Toluenesulfonic Acid (Catalyst) Benzene (B151609), 120 °C Reactant1->Catalyst Reactant2 Benzyl Alcohol Reactant2->Catalyst Process Dean-Stark (Water Removal) Catalyst->Process Esterification Product This compound Process->Product Purification Silica (B1680970) Gel Chromatography Product->Purification Workup FinalProduct Pure Product Purification->FinalProduct

Diagram 1. General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via Fischer Esterification[13]
  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), p-toluenesulfonic acid (0.01 eq), and benzene (or toluene) as the solvent.

  • Heat the mixture to reflux (approx. 120 °C for benzene) and monitor the collection of water in the Dean-Stark trap.

  • Continue heating for 24 hours or until the theoretical amount of water has been collected and TLC analysis indicates the consumption of starting materials.[1][12]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound (typical yields are 80-90%).[8][12]

Electrophilic Reactivity and Applications

The primary utility of this compound is as an alkylating agent. The carbon atom bonded to the bromine is a soft electrophilic center, readily attacked by a variety of soft and hard nucleophiles in a classic Sₙ2 displacement mechanism.

Diagram 2. General Sₙ2 mechanism of this compound with a nucleophile (Nu:).

C-Alkylation Reactions

Reformatsky Reaction: this compound can participate in the Reformatsky reaction.[13] In this reaction, zinc metal inserts into the C-Br bond to form an organozinc intermediate, known as a Reformatsky enolate.[14][15] This enolate is nucleophilic and can react with electrophiles like aldehydes, ketones, or even another molecule of this compound. A unique application involves the self-condensation of this compound to form benzyl bromoacetoacetate in high yield.[13]

G start This compound zinc Zinc Dust (Zn) start->zinc Oxidative Addition enolate Reformatsky Enolate (Organozinc Intermediate) zinc->enolate electrophile Electrophile (e.g., Ketone, Aldehyde) enolate->electrophile Nucleophilic Addition adduct Zinc Adduct electrophile->adduct workup Acidic Workup (e.g., 10% HCl) adduct->workup product β-Hydroxy Ester workup->product

Diagram 3. Logical workflow of the general Reformatsky reaction.

Experimental Protocol 2: The Reformatsky Reaction[17]
  • Activate zinc dust by stirring with a catalytic amount of iodine in a dry solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (N₂ or Ar) and gentle heating, then cool to room temperature.

  • Add this compound (1.0 eq) to the activated zinc suspension.

  • Add the carbonyl compound (aldehyde or ketone, 1.0 eq) to the mixture.

  • Heat the reaction mixture (e.g., 60-90 °C) and monitor by TLC for the consumption of the starting materials.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a dilute acid (e.g., 10% HCl or saturated aq. NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the β-hydroxy ester.

Heteroatom Alkylation (N, O, S)

This compound is an effective agent for the alkylation of amines, alcohols/phenols, and thiols. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity.

  • N-Alkylation: Primary and secondary amines react to form the corresponding glycine (B1666218) benzyl esters, which are valuable intermediates in peptide synthesis and medicinal chemistry.

  • O-Alkylation: Alcohols and phenols can be alkylated to form benzyl-protected glycolic acid ethers. This is particularly useful in carbohydrate and natural product chemistry. For example, it was used in the alkylation of (-)-2,3-O-isopropylidene-D-threitol to synthesize a linker for lipopeptides.[3]

  • S-Alkylation: Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides), which are important in various biologically active molecules.[16][17]

Table 3: Examples of Alkylation Reactions

NucleophileReagent/ConditionsProduct TypeYieldReference(s)
ThiophenolK₂CO₃ or Et₃N, Water, RTPhenylthioacetic acid benzyl ester>90%[17]
(-)-2,3-O-isopropylidene-D-threitolNaH, DMFO-alkylated etherN/A
Chiral OxazolidinoneNaHMDS, THFC-alkylated product for renin inhibitorsN/A[1]
IndomethacinBaseAcemethacin benzyl ester>85%[2]
Experimental Protocol 3: General N/O/S-Alkylation[19][20]
  • Dissolve the nucleophile (amine, alcohol, or thiol; 1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetonitrile).

  • Add a base (1.1-1.5 eq) at 0 °C or room temperature. Common bases include NaH (for alcohols/thiols), K₂CO₃, or a non-nucleophilic organic base like DBU or DIEA.

  • Stir for 15-30 minutes to ensure complete deprotonation.

  • Add this compound (1.0-1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive nucleophiles.

  • Quench the reaction with water or a saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography or recrystallization.

Conversion to Other Synthetic Intermediates

This compound is a precursor to other valuable reagents. A notable transformation is its reaction with N,N'-ditosylhydrazine to produce benzyl diazoacetate, a key reagent for cyclopropanations and X-H insertion reactions.[1][18]

G start This compound conditions DBU (Base) THF, 0 °C to RT start->conditions reagent N,N'-Ditosylhydrazine reagent->conditions Reacts with product Benzyl Diazoacetate conditions->product Yields

Diagram 4. Synthesis of benzyl diazoacetate from this compound.

Experimental Protocol 4: Synthesis of Benzyl Diazoacetate[21]
  • Under an inert atmosphere (argon), charge a flask with this compound (1.0 eq) and dry THF.

  • Add N,N'-ditosylhydrazine (1.5 eq) to the solution.

  • Cool the resulting suspension in an ice bath (0 °C).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 eq) dropwise, maintaining an internal temperature below 20 °C. The mixture should become a homogeneous yellow solution.

  • Stir for 30 minutes and confirm the consumption of starting material by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (Note: Diazo compounds can be explosive; avoid high temperatures and distillation to dryness).

  • Purify the product by flash chromatography on silica gel.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[4][19]

  • Hazards: It is classified as a skin and eye irritant.[5][7] Crucially, it is a lachrymator, meaning it causes tearing and is highly irritating to the respiratory system.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, bases, and metals.[4] Keep the container tightly closed.

Conclusion

This compound is a cornerstone electrophile in modern organic synthesis. Its predictable reactivity via the Sₙ2 pathway allows for the reliable formation of C-C, C-O, C-N, and C-S bonds. Furthermore, its utility as a precursor to other important reagents, such as benzyl diazoacetate, and its role in named reactions like the Reformatsky reaction, underscore its versatility. The benzyl ester moiety also provides a convenient protecting group for the carboxylic acid functionality, which can be readily removed by hydrogenolysis.[20] For the research scientist and drug development professional, a thorough understanding of the reactions and protocols outlined in this guide is essential for leveraging the full synthetic potential of this powerful building block.

References

An In-depth Technical Guide to the Precursors and Synthesis of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl (B1604629) 2-bromoacetate (C₉H₉BrO₂) is a vital reagent and intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its utility stems from the presence of a reactive bromine atom, which is susceptible to nucleophilic substitution, and a benzyl ester group, which can serve as a protecting group. This guide provides a detailed overview of the primary precursors and synthetic methodologies for preparing Benzyl 2-bromoacetate, tailored for researchers, scientists, and professionals in drug development.

Core Precursors and Synthetic Pathways

The synthesis of this compound primarily revolves around the esterification of a bromoacetyl source with benzyl alcohol. The choice of precursors often depends on factors such as starting material availability, desired yield, purity requirements, and reaction scale. The most common synthetic strategies include:

  • Direct Esterification of Bromoacetic Acid and Benzyl Alcohol: This is the most frequently cited method, involving the direct reaction between bromoacetic acid and benzyl alcohol, typically under acidic catalysis to facilitate the removal of water.[1][2]

  • Acylation with Bromoacetyl Bromide: A highly efficient method that uses the more reactive bromoacetyl bromide to acylate benzyl alcohol.

  • Synthesis from Chloroacetic Acid: An alternative route that generates the bromoacetyl intermediate in situ from chloroacetic acid and a bromide salt before esterification.[3]

  • Transesterification: This method involves the exchange of the alkyl group of an existing bromoacetate (B1195939) ester (e.g., methyl bromoacetate) with a benzyl group from benzyl alcohol.

Below is a visualization of the primary synthetic pathways starting from the key precursors.

cluster_0 Precursors cluster_1 Primary Synthesis Method cluster_2 Alternative Methods cluster_3 Product Bromoacetic Acid Bromoacetic Acid Direct Esterification Direct Esterification (Fischer-Speier) Bromoacetic Acid->Direct Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Direct Esterification Acylation Acylation Benzyl Alcohol->Acylation In Situ Bromination\n& Esterification In Situ Bromination & Esterification Benzyl Alcohol->In Situ Bromination\n& Esterification Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide->Acylation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->In Situ Bromination\n& Esterification Alkali Metal Bromide Alkali Metal Bromide Alkali Metal Bromide->In Situ Bromination\n& Esterification This compound This compound Direct Esterification->this compound Acylation->this compound In Situ Bromination\n& Esterification->this compound

Caption: Key synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols, allowing for a direct comparison of reaction conditions and outcomes.

Table 1: Synthesis via Direct Esterification

Precursor 1Precursor 2CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Bromoacetic AcidBenzyl Alcoholp-Toluenesulfonic acidBenzene (B151609)12024100 (Quantitative)[4]
Bromoacetic AcidBenzyl AlcoholAcid 2 on Silica (B1680970) GelNone802483[4][5]
Bromoacetic AcidBenzyl AlcoholSodium BisulfateNone (Vacuum)50 -> 90~395[1]

Table 2: Synthesis via Alternative Precursors

Precursor 1Precursor 2Reagent/CatalystSolventTemp. (°C)Yield (%)Reference
Bromoacetyl BromideBenzyl AlcoholN/AN/AN/A~96[6]
Chloroacetic AcidBenzyl AlcoholKBr, H₂SO₄Toluene (B28343)N/A93.4[3]
Methyl bromoacetateBenzyl AlcoholN/AN/AN/AN/A[6]

Detailed Experimental Protocols

Protocol 1: Direct Esterification using p-Toluenesulfonic Acid

This method is a classic Fischer-Speier esterification utilizing a Dean-Stark apparatus to drive the reaction to completion by removing water.

Workflow Diagram:

start Start reactants Combine: - Bromoacetic acid - Benzyl alcohol - p-TsOH - Benzene start->reactants reflux Reflux at 120°C with Dean-Stark trap reactants->reflux water_removal Collect water byproduct reflux->water_removal distill Distill off solvent under reduced pressure reflux->distill 24 hours water_removal->reflux purify Purify residue via silica gel chromatography distill->purify product Obtain this compound purify->product

Caption: Workflow for p-TsOH catalyzed esterification.

Methodology:

  • Charging the Flask: To a two-necked flask equipped with a Dean-Stark trap and a condenser, add Bromoacetic acid (20.8 g, 150 mmol), benzyl alcohol (16.2 g, 150 mmol), p-toluenesulfonic acid (258 mg, 1.5 mmol), and benzene (300 mL).[4]

  • Reaction: Heat the mixture to 120°C and maintain reflux for 24 hours.[4] During this time, the water formed from the esterification is collected in the Dean-Stark trap.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent (benzene) is then removed under reduced pressure using a rotary evaporator.[4]

  • Purification: The resulting residue is purified by silica gel flash column chromatography using a hexane/ethyl acetate (B1210297) mixture (e.g., 10:1 followed by 5:1) as the eluent to yield the pure bromoacetic acid benzyl ester.[4]

Protocol 2: "Green" Synthesis using Sodium Bisulfate under Vacuum

This method avoids organic solvents and uses a vacuum to remove water, offering a more environmentally friendly approach.

Methodology:

  • Mixing Components: In a 2000 mL flask, combine bromoacetic acid (1000 g), benzyl alcohol (790 g), and sodium bisulfate (50 g).[1]

  • Reaction Setup: Connect the flask to a Roots vacuum pump.

  • Heating and Reaction: Begin stirring and slowly increase the temperature to 50°C. Over the course of one hour, raise the temperature to approximately 65°C.[1]

  • Applying Vacuum: Turn on the vacuum pump, maintaining a vacuum of at least -0.098 MPa.

  • Continued Heating: Over the next two hours, continue heating, ensuring the temperature does not exceed 90°C. Maintain this temperature and vacuum for one hour.[1]

  • Monitoring and Termination: Monitor the reaction progress by taking samples. When the target product content exceeds 98%, terminate the reaction.[1]

  • Cooling and Decolorization: After cooling, add activated carbon for decolorization and then filter to remove it.[1] This process yields the final product with a reported yield of 95%.[1]

Protocol 3: Synthesis from Chloroacetic Acid

This protocol generates bromoacetic acid in situ from chloroacetic acid and potassium bromide, followed by esterification.

Reaction Pathway:

cluster_reactants Reactants cluster_process Process cluster_product Product CA Chloroacetic Acid Mix Mix Reactants CA->Mix KBr Potassium Bromide KBr->Mix H2SO4 Sulfuric Acid H2SO4->Mix BnOH Benzyl Alcohol BnOH->Mix Toluene Toluene (Solvent) Toluene->Mix Heat Heat & Remove Water (Azeotropic Distillation) Mix->Heat Bromination & Esterification Isolate Isolate Organic Layer Heat->Isolate BBA This compound Isolate->BBA

Caption: Synthesis pathway from Chloroacetic Acid.

Methodology:

  • Reaction Mixture: A mixture of chloroacetic acid (94.5g, 1 mol), potassium bromide (142.8g, 1.2 mol), sulfuric acid (117.6g, 1.2 mol), water (75 ml), toluene (200g), and benzyl alcohol (108.1g, 1 mol) is prepared.[3]

  • Reaction: The process involves heating the mixture to facilitate both the conversion of chloroacetic acid to bromoacetic acid and the subsequent esterification with benzyl alcohol. Water is removed azeotropically with toluene.[3]

  • Isolation: After the reaction is complete, the bromoacetic acid ester is isolated from the resulting organic layer. The reported yield for this method is 93.4%.[3]

Conclusion

The synthesis of this compound can be achieved through several effective pathways, with the direct esterification of bromoacetic acid and benzyl alcohol being the most common. The choice of precursors and specific protocol can be adapted based on scale, available equipment, and environmental considerations. The methods detailed in this guide, from classic Fischer esterification to solvent-free vacuum procedures, provide robust options for researchers and drug development professionals requiring this versatile synthetic intermediate.

References

Synonyms for Benzyl 2-bromoacetate in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzyl (B1604629) 2-bromoacetate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-bromoacetate, a versatile reagent in organic synthesis. It details its various synonyms, chemical identifiers, and physical properties. The guide also presents detailed experimental protocols for its synthesis and use in various applications, supported by quantitative data and workflow diagrams.

Chemical Identity and Synonyms

This compound is an organic compound widely used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search chemical literature and databases. The compound is systematically named this compound according to IUPAC nomenclature.[3] However, it is commonly referred to by several other names.

Below is a comprehensive table summarizing the synonyms and key identifiers for this compound.

Identifier Type Identifier Reference
Systematic Name (IUPAC) This compound[3][4]
Common Synonyms Benzyl bromoacetate (B1195939)[3][4]
Bromoacetic acid benzyl ester[1][4]
Acetic acid, bromo-, phenylmethyl ester[1][4]
Phenylmethyl 2-bromoacetate[4]
CAS Registry Number 5437-45-6[1][3][4]
EC Number 226-611-4[4]
NSC Number 16114, 23980[3][4]
Beilstein Registry Number 973658[4]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, with data compiled from various sources.

Property Value Reference
Appearance Colorless to pale yellow liquid[5]
Boiling Point 166-170 °C at 22 mmHg[5]
Density 1.446 g/mL at 25 °C[5]
Refractive Index n20/D 1.544[5]
Solubility Insoluble in water, soluble in organic solvents.[2]

Experimental Protocols

This section details established experimental procedures for the synthesis of this compound and its application in organic synthesis.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the esterification of bromoacetic acid with benzyl alcohol.[1]

Method 1: Direct Esterification with p-Toluenesulfonic Acid [1]

  • Reactants: Bromoacetic acid and benzyl alcohol.

  • Catalyst: p-Toluenesulfonic acid.

  • Solvent: Benzene (B151609).

  • Procedure: A mixture of bromoacetic acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed at 120 °C for 24 hours. Water formed during the reaction is removed using a Dean-Stark apparatus.

  • Yield and Purity: While the direct source does not quantify the yield, this is a standard esterification method.

Method 2: Silica (B1680970) Gel Adsorbed Acid Catalyzed Esterification [3][5]

  • Reactants: Bromoacetic acid (0.137 g, 0.988 mmol) and benzyl alcohol (0.108 g, 1.000 mmol).[3][5]

  • Catalyst: Acid adsorbed on silica gel (0.033 g).[3][5]

  • Procedure: A mixture of bromoacetic acid adsorbed on silica gel and benzyl alcohol is stirred and heated at 80°C for 24 hours under an argon atmosphere.[3][5] After cooling to room temperature, the product is extracted with ether (5 x 5 mL).[3][5] The combined organic layers are concentrated under reduced pressure.[3][5]

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) (10:1 v/v) eluent.[3][5]

  • Yield: 0.189 g (83% yield).[3][5]

Method 3: Green Synthesis Method [4]

  • Reactants: Bromoacetic acid (1000g) and benzyl alcohol (790g).[4]

  • Catalyst: A pre-prepared catalyst of acetic anhydride (B1165640) (120 ml) and ferric tribromide (5 g).[4]

  • Other Reagents: Sodium bisulfate (50g).[4]

  • Procedure: The reactants and sodium bisulfate are mixed in a 2000ml flask connected to a Roots vacuum pump.[4] The mixture is stirred and slowly heated to 50°C, then to 65°C over an hour while applying a vacuum of at least -0.098 MPa.[4] The temperature is further increased to a maximum of 90°C over two hours and maintained for one hour.[4] The reaction is terminated when the target product content exceeds 98%.[4]

  • Work-up: After cooling, the mixture is decolorized with activated carbon and filtered.[4]

  • Yield: 1534g (95% yield).[4]

Application in Organic Synthesis: Alkylation

This compound is a common alkylating agent. An example of its use in the O-alkylation of salicylaldehyde (B1680747) is analogous to the protocol using ethyl bromoacetate.

General Protocol for O-Alkylation [6]

  • Reactants: A phenolic compound (1 equivalent), this compound (1.2 equivalents).

  • Base: Potassium carbonate (3 equivalents).

  • Solvent: Acetonitrile.

  • Procedure: To a solution of the phenolic compound in acetonitrile, potassium carbonate is added, and the mixture is stirred. This compound is then added, and the reaction mixture is heated to reflux and stirred vigorously for an extended period (e.g., 72 hours). After cooling, the solids are filtered off, and the filtrate is worked up by extraction with an organic solvent (e.g., diethyl ether) and washing with water and brine. The organic layer is dried and concentrated to yield the alkylated product.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of this compound and its application in peptide modification.

G Synthesis of this compound (Method 2) cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification bromoacetic_acid Bromoacetic Acid on Silica Gel stir_heat Stir at 80°C, 24h under Argon bromoacetic_acid->stir_heat benzyl_alcohol Benzyl Alcohol benzyl_alcohol->stir_heat extraction Extract with Ether stir_heat->extraction concentration Concentrate extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product This compound (83% Yield) chromatography->product

Caption: Workflow for the synthesis of this compound via silica gel catalyzed esterification.

G Application in Peptide Synthesis: N-terminal Bromoacetylation cluster_synthesis Automated Peptide Synthesis cluster_modification N-terminal Modification cluster_deprotection Cleavage & Deprotection resin_peptide Peptide on Resin (Free N-terminus) reaction Reaction with N-terminus resin_peptide->reaction bromoacetic_anhydride Bromoacetic Acid Anhydride (Formed in situ) bromoacetic_anhydride->reaction hf_cleavage HF Cleavage reaction->hf_cleavage product N-bromoacetylated Peptide hf_cleavage->product

Caption: Workflow for the N-terminal bromoacetylation of a synthetic peptide.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of compounds.[1][2] Its reactivity, stemming from the presence of the bromine atom, makes it a valuable reagent for nucleophilic substitution reactions.[1]

  • Pharmaceutical Synthesis: It is used in the preparation of active pharmaceutical ingredients. For example, it is a reactant in the synthesis of the non-steroidal anti-inflammatory drug, acemetacin.[4]

  • Protecting Group Chemistry: The benzyl group can be used as a protecting group for carboxylic acids. Benzyl esters are generally stable under various conditions but can be cleaved by hydrogenolysis.

  • Peptide Synthesis: Bromoacetic acid, a related compound, is used for the N-terminal modification of peptides to introduce a reactive handle for conjugation or cyclization. While not directly this compound, this highlights the utility of the bromoacetyl moiety in bioconjugation chemistry.

  • Materials Science: It has been used in the synthesis of fullerene pyrrolidine (B122466) derivatives, which have applications in materials science.[4]

This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. The compiled data and protocols aim to facilitate its effective use in the laboratory.

References

Methodological & Application

Standard Protocol for the Synthesis of Benzyl 2-bromoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the synthesis of Benzyl (B1604629) 2-bromoacetate, an important intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The primary method described is the Fischer esterification of bromoacetic acid with benzyl alcohol.

Introduction

Benzyl 2-bromoacetate is a versatile reagent used in a variety of chemical transformations, including the alkylation of amines, phenols, and thiols, and as a precursor in the synthesis of more complex molecules.[1] Its utility stems from the presence of a reactive bromine atom, which is susceptible to nucleophilic substitution, and the benzyl ester group, which can be selectively cleaved under various conditions. This protocol details a reliable and scalable method for its preparation.

Data Presentation

The following table summarizes the quantitative data from representative synthetic protocols for this compound.

ParameterMethod 1Method 2Method 3
Reactants Bromoacetic acid, Benzyl alcoholBromoacetic acid, Benzyl alcoholChloroacetic acid, Potassium bromide, Benzyl alcohol
Catalyst p-Toluenesulfonic acidSilica (B1680970) gel adsorbed acidSulfuric acid
Solvent Benzene (B151609)None (neat)Toluene
Temperature 120 °C80 °C100-120 °C (reflux)
Reaction Time 24 hours24 hours1 hour (reflux)
Yield Quantitative83%93.4%
Purification Silica gel flash column chromatographySilica gel column chromatographyFiltration and distillation

Experimental Protocol: Esterification of Bromoacetic Acid with Benzyl Alcohol

This protocol describes the synthesis of this compound using p-toluenesulfonic acid as a catalyst and benzene as the solvent with azeotropic removal of water.

Materials:

  • Bromoacetic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Benzene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a two-necked round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), p-toluenesulfonic acid (0.01-0.05 eq), and benzene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Azeotropic Distillation: Heat the reaction mixture to reflux (approximately 120°C) with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with benzene. Continue the reaction for 24 hours or until no more water is collected.[2]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel flash column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 10:1 v/v).[2] The product is a yellow oily substance.[2]

Characterization Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.25–7.35 (m, 5H, Ar-H), 5.25 (s, 2H, -OCH₂Ph), 3.80 (s, 2H, BrCH₂-).[1]

  • ¹³C NMR (CDCl₃): δ 166.5 (C=O), 135.0-128.0 (aromatic C), 67.0 (-OCH₂Ph), 29.0 (BrCH₂-).[1]

  • IR (gas phase): 1750 cm⁻¹ (C=O stretch).[1]

  • Molecular Formula: C₉H₉BrO₂[1]

  • Molecular Weight: 229.07 g/mol [1]

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product bromoacetic_acid Bromoacetic Acid product This compound bromoacetic_acid->product + Benzyl Alcohol benzyl_alcohol Benzyl Alcohol catalyst p-Toluenesulfonic Acid catalyst->product water Water product->water +

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow start Start: Mix Reactants and Catalyst reaction Heat to Reflux (120°C) Azeotropic Distillation (24h) start->reaction workup Cool and Wash with NaHCO3, Water, Brine reaction->workup drying Dry Organic Layer (MgSO4) and Filter workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Silica Gel Column Chromatography concentration->purification product Final Product: this compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: On-Resin N-Terminal Alkylation using Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) 2-bromoacetate is a valuable reagent in solid-phase peptide synthesis (SPPS) for the site-selective modification of peptides. Its primary application is the N-alkylation of the N-terminal amino acid, resulting in the formation of an N-benzylglycine (N-Bzl-Gly) residue at the peptide's terminus. This modification is a key step in the synthesis of peptoids (N-substituted glycine (B1666218) oligomers) and peptide-peptoid hybrids.[1] Such modifications can significantly alter the biological properties of a peptide, often leading to increased proteolytic stability, enhanced cell permeability, and modified receptor affinity.[2] The benzyl group can also serve as a temporary protecting group, which can be removed under specific conditions if further modifications are desired.[3]

Principle of Application

The process is typically performed on a fully assembled peptide still attached to the solid support (resin). The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed for the peptide assembly.[3][4] After the final amino acid has been coupled, its N-terminal Fmoc protecting group is removed to expose the free primary amine. This amine is then alkylated by reaction with Benzyl 2-bromoacetate in the presence of a non-nucleophilic base. The reaction proceeds via a nucleophilic substitution mechanism where the deprotected N-terminal amine attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion.

This on-resin alkylation strategy offers several advantages over solution-phase modifications. It allows for the use of excess reagents to drive the reaction to completion, with easy removal of unreacted materials and byproducts through simple washing and filtration steps, simplifying the purification of the final product.[4]

Experimental Protocols

Protocol 1: N-Terminal Benzylation of a Resin-Bound Peptide

This protocol outlines the manual synthesis steps for the N-terminal alkylation of a peptide synthesized on a standard solid-phase resin (e.g., Rink Amide or Wang resin).

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times).[5]

  • N-Terminal Alkylation:

    • Prepare the alkylation solution: In a separate vessel, create a solution of this compound (10 equivalents relative to resin loading) and DIEA (20 equivalents) in DMF.

    • Add the alkylation solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours. Reaction progress can be monitored using a colorimetric test (e.g., Kaiser test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of primary amines and the completion of the alkylation.[6]

  • Washing:

    • Drain the alkylation solution.

    • Wash the resin extensively with DMF (5-7 times) to remove all excess reagents and byproducts.

    • Wash with DCM (3 times) and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the N-alkylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The efficiency of on-resin N-alkylation can vary based on the peptide sequence, resin type, and reaction conditions. The following table summarizes representative data for alkylation reactions on solid support.

Peptide/Resin SystemAlkylating AgentEquivalents (Agent/Base)Reaction Time (h)Yield/PurityReference
Model Enkephalin Analogs on PAL-PEG-PS ResinVarious Alkyl Bromides/IodidesNot SpecifiedNot SpecifiedHigh Yields and Purities[2][7]
Linear Peptides on Solid SupportVarious Alcohols (Mitsunobu)Not Specified< 20 minHigh Yields[8]
GH6-EGFP Protein4-Methoxyphenyl Ester40 equiv.2488% Conversion[9]
GH6-BIR2 Protein4-Methoxyphenyl Ester20 equiv.Not Specified83% Conversion[9]

Visualized Workflows and Logic

SPPS_N_Alkylation_Workflow Wash2 Wash2 Cleavage Cleavage Wash2->Cleavage

Reaction_Logic Peptide_NH2 Resin-Peptide-NH₂ (Free N-Terminus) Transition Transition Peptide_NH2->Transition Reagents This compound + DIEA (Base) Reagents->Transition Product Product Transition->Product Bromide leaving

References

Application Notes: Benzyl 2-Bromoacetate as a Versatile Alkylating Agent for Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-bromoacetate is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent for a variety of nucleophiles, including amines and phenols. Its utility stems from the presence of a reactive carbon-bromine bond alpha to an ester carbonyl group, which facilitates nucleophilic substitution reactions. The benzyl ester functionality serves as a useful protecting group that can be readily removed under mild hydrogenolysis conditions, making it particularly attractive in the synthesis of complex molecules and in drug discovery programs. This document provides detailed application notes and protocols for the N-alkylation of amines and O-alkylation of phenols using benzyl 2-bromoacetate.

N-Alkylation of Amines with this compound

The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted benzyl glycinate (B8599266) derivatives. These products are important intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The reaction proceeds via a standard SN2 mechanism.

Reaction Mechanism: N-Alkylation of a Primary Amine

Caption: N-Alkylation of a primary amine with this compound.

Experimental Protocol for N-Alkylation of Amines

This protocol is a general procedure for the N-alkylation of primary and secondary amines with an alkyl bromoacetate (B1195939), which can be adapted for this compound.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the amine (1.5 equivalents) in ethyl acetate.

  • To this solution, add sodium hydroxide (2.5 equivalents) and anhydrous sodium sulfate (0.6 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the solid inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired N-substituted benzyl glycinate.

Quantitative Data for N-Alkylation

The following table summarizes the yields for the N-alkylation of various amines with an alkyl bromoacetate, demonstrating the scope of the reaction. While the specific alkyl bromoacetate used in this study was (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate, the relative reactivities and yields are expected to be comparable for this compound.[1]

AmineProductYield (%)
DipropylamineN,N-Dipropyl glycinate derivative81
CyclopropylamineN-Cyclopropyl glycinate derivative74
Bis(2-methoxyethyl)amineN,N-Bis(2-methoxyethyl) glycinate derivative68
N-MethylbenzylamineN-Methyl-N-benzyl glycinate derivative90

O-Alkylation of Phenols with this compound

The O-alkylation of phenols with this compound, a classic Williamson ether synthesis, is a widely used method for the preparation of benzyl phenoxyacetate (B1228835) derivatives.[2] These compounds are prevalent in medicinal chemistry and materials science. The reaction involves the deprotonation of the phenol (B47542) by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of this compound.

Reaction Mechanism: O-Alkylation of a Phenol

Caption: O-Alkylation of a phenol with this compound.

Experimental Protocol for O-Alkylation of Phenols

This protocol is a general procedure for the Williamson ether synthesis of phenols with an alkyl bromide and can be applied to this compound.[2]

Materials:

  • Phenol derivative

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add this compound (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired benzyl phenoxyacetate.

Quantitative Data for O-Alkylation

The following table provides examples of O-alkylation of phenols with different alkylating agents, demonstrating the general applicability of the Williamson ether synthesis. Yields are expected to be good to excellent for the reaction of various substituted phenols with this compound under similar conditions.

PhenolAlkylating AgentBaseSolventYield (%)Reference
tert-butyl-4-hydroxyphenylcarbamate1,2-DibromoethaneK₂CO₃Acetone40[3]
4-MethoxyphenolDimethyl sulfateNaOHWater60[4]
PhenolBenzyl bromideKOHToluene>95[4]

Experimental Workflow

The general workflow for the alkylation of amines and phenols with this compound followed by product isolation and purification is depicted below.

Workflow start Start reactants Combine Nucleophile (Amine/Phenol), Base, and Solvent start->reactants add_bba Add this compound reactants->add_bba reaction Stir at appropriate temperature (Monitor by TLC/GC-MS) add_bba->reaction workup Aqueous Workup (Filter, Wash, Extract) reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for alkylation reactions.

Conclusion

This compound is a highly effective and versatile reagent for the N-alkylation of amines and O-alkylation of phenols. The reactions typically proceed under mild conditions with good to excellent yields, and the resulting benzyl ester products can be readily deprotected. These characteristics make this compound an invaluable tool for the synthesis of a wide array of compounds, particularly in the fields of drug discovery and development. The provided protocols and data serve as a comprehensive guide for researchers employing this reagent in their synthetic endeavors.

References

Application Notes and Protocols for Esterification with Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-bromoacetate is a valuable reagent in organic synthesis, primarily utilized for the introduction of a benzyl ester moiety onto a carboxylic acid. This process, known as esterification, is a fundamental transformation in medicinal chemistry and drug development. The resulting benzyl esters often serve as key intermediates or as protected forms of carboxylic acids, which can be deprotected under mild conditions.[1][2] Benzyl 2-bromoacetate's reactivity stems from the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic attack by a carboxylate anion.[1] This application note provides a detailed experimental procedure for the esterification of carboxylic acids using this compound, including reaction conditions, purification protocols, and characterization data.

Reaction Principle

The esterification of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The carboxylic acid is first deprotonated by a non-nucleophilic base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide leaving group to form the corresponding benzyl ester.

Experimental Protocols

This section details a general procedure for the esterification of a carboxylic acid with this compound. The specific conditions may require optimization depending on the nature of the carboxylic acid substrate.

Materials and Reagents:

  • Carboxylic acid

  • This compound

  • Base (e.g., Sodium bicarbonate (NaHCO3), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of carboxylic acid) in a round-bottom flask, add the base (1.1-1.5 eq.). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the carboxylate salt.

  • Addition of this compound: Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[3] For reactions where a carbonate base is used, a wash with a saturated aqueous solution of sodium bicarbonate can help remove any remaining acidic impurities.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ester.[4][5]

  • Characterization: Characterize the purified benzyl ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[2]

Data Presentation

The following table summarizes typical reaction conditions for the esterification of various carboxylic acids with benzyl halides, providing a reference for optimizing specific reactions.

Carboxylic Acid SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated Carboxylic AcidsBenzyl bromideNaHCO₃DMF/1,4-dioxane (1:1)902486-93[3]
IndomethacinThis compoundNot specifiedNot specifiedNot specifiedNot specified85.3 (for two steps)[2]
Bromoacetic acidBenzyl alcoholp-Toluenesulfonic acidBenzene12024Quantitative[1][5]
Bromoacetic acidBenzyl alcoholSilica gel adsorbed acidNone802483[4][5]

Visualizations

Reaction Scheme

G General Reaction Scheme for Esterification RCOOH Carboxylic Acid (R-COOH) BenzylEster Benzyl Ester RCOOH->BenzylEster BenzylBromoacetate This compound BenzylBromoacetate->BenzylEster Base Base (e.g., NaHCO₃) Salt Salt (e.g., NaBr) Base->Salt ProtonatedBase Protonated Base (e.g., H₂CO₃) Base->ProtonatedBase Solvent Solvent (e.g., DMF)

Caption: General chemical scheme for the esterification of a carboxylic acid.

Experimental Workflow

G Experimental Workflow for Esterification A 1. Mix Carboxylic Acid and Base in Solvent B 2. Add this compound A->B 15-30 min room temp C 3. Stir/Heat and Monitor Reaction (TLC) B->C 2-24 h room temp or heat D 4. Work-up: Dilute with EtOAc, Wash with H₂O and Brine C->D E 5. Dry Organic Layer (e.g., MgSO₄) and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Step-by-step experimental workflow for benzyl ester synthesis.

References

Application Notes: The Role of Benzyl 2-bromoacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) 2-bromoacetate (C₉H₉BrO₂) is a vital bifunctional reagent in organic synthesis, prized for its role as a versatile building block in the creation of complex molecules.[1][2] Its structure incorporates a reactive bromine atom, which is an excellent leaving group, and a benzyl ester, which can serve as a protecting group for a carboxylic acid moiety. This dual functionality makes it an ideal electrophile for introducing a carboxymethyl group onto various nucleophiles through alkylation reactions. In the pharmaceutical industry, Benzyl 2-bromoacetate is extensively used for the synthesis of active pharmaceutical ingredients (APIs) and their key intermediates, particularly in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2]

Core Reactivity and Applications

The primary application of this compound revolves around its reactivity in nucleophilic substitution reactions (Sₙ2).[2][3] The electrophilic carbon atom adjacent to the bromine is readily attacked by nucleophiles such as amines (N-alkylation), alcohols or phenols (O-alkylation), and carbanions (C-alkylation). The benzyl group can be selectively removed later in the synthetic sequence, typically through catalytic hydrogenolysis, to unmask the carboxylic acid. This strategy is fundamental in the synthesis of various pharmaceutical intermediates.

Core_Reactivity cluster_reactions Reaction Types cluster_products Pharmaceutical Intermediates reagent This compound N_Alk N-Alkylation (e.g., Amines) reagent->N_Alk R-NH₂ O_Alk O-Alkylation (e.g., Alcohols, Phenols) reagent->O_Alk R-OH C_Alk C-Alkylation (e.g., Enolates) reagent->C_Alk R₂-C⁻ Other Other Biologically Active Compounds N_Alk->Other NSAIDs NSAID Precursors (e.g., Acemetacin) O_Alk->NSAIDs Glycomimetics Glycomimetic Precursors O_Alk->Glycomimetics C_Alk->Other

Caption: Core reactivity pathways of this compound in synthesis.

Key Application: Synthesis of Acemetacin

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug for indomethacin (B1671933), exhibiting potent analgesic and anti-inflammatory effects with improved gastrointestinal tolerance.[1] The synthesis of Acemetacin provides a classic example of O-alkylation using this compound. In this process, the phenolic hydroxyl group of indomethacin is alkylated to form acemethacin benzyl ester, which is subsequently debenzylated to yield the final product.[1]

Reaction Pathway: Acemetacin Synthesis

Acemetacin_Synthesis Indomethacin Indomethacin Intermediate Acemethacin Benzyl Ester Indomethacin->Intermediate O-Alkylation BenzylBromoacetate This compound BenzylBromoacetate->Intermediate Product Acemetacin Intermediate->Product Debenzylation Catalyst AlCl₃ Catalyst->Product

Caption: Synthesis pathway of Acemetacin from Indomethacin.
Quantitative Data

Intermediate/ProductStarting MaterialReagentYieldPurityReference
AcemetacinIndomethacinThis compound85.3%>99.6%[1]
Experimental Protocol: Synthesis of Acemetacin

This protocol is based on the synthesis described by Yao Ming et al.[1]

Step 1: O-Alkylation to form Acemethacin Benzyl Ester

  • Dissolve indomethacin in a suitable anhydrous solvent (e.g., acetone (B3395972) or DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.

  • Add this compound (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude acemethacin benzyl ester. The crude product can be purified by column chromatography or carried forward to the next step.

Step 2: Debenzylation to form Acemetacin

  • Dissolve the crude acemethacin benzyl ester in a suitable solvent.

  • Add aluminum chloride (AlCl₃) as a catalyst to selectively cleave the benzyl ester.[1]

  • Stir the reaction at the appropriate temperature until the debenzylation is complete (monitor by TLC).

  • Upon completion, perform an aqueous work-up to quench the catalyst.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude Acemetacin.

Step 3: Purification

  • Recrystallize the crude product from an acetone/water mixture.[1]

  • Dry the resulting crystals under vacuum at 80°C for 24 hours to obtain pure Acemetacin.[1]

General Application: O-Alkylation of Hydroxyl Groups

This compound is widely used for the O-alkylation of alcohols and phenols, a key step in the synthesis of various pharmaceutical intermediates, including glycomimetic precursors and lipopeptides.[4][5][6] The reaction typically proceeds via an Sₙ2 mechanism under basic conditions.

Quantitative Data: O-Alkylation Examples
Product ClassSubstrateReagentBaseSolventYieldReference
4-O-Ether DerivativeN-Acetylneuraminic Acid DerivativeThis compoundNaHTHF62%[6]
Lipopeptide Precursor(-)-2,3-O-isopropylidene-D-threitolThis compound---[4][5]
General Experimental Protocol: O-Alkylation of Alcohols

This protocol is a generalized procedure based on established methods for O-alkylation.[3][6]

O_Alkylation_Workflow start Start prepare_alkoxide Prepare Alkoxide: 1. Dissolve alcohol in anhydrous THF/DMF. 2. Add NaH at 0°C. start->prepare_alkoxide add_reagent Add this compound dropwise at 0°C. prepare_alkoxide->add_reagent react Warm to Room Temperature and Stir until complete (monitor by TLC). add_reagent->react quench Quench Reaction: Cool to 0°C and add saturated aq. NH₄Cl. react->quench extract Extract with Ethyl Acetate. Wash with water and brine. quench->extract dry Dry organic layer (Na₂SO₄) and concentrate in vacuo. extract->dry purify Purify by Silica Gel Column Chromatography. dry->purify end End purify->end

References

Application Notes and Protocols for Benzyl 2-bromoacetate in Benzyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzyl (B1604629) 2-bromoacetate as a reagent for introducing the benzyl protecting group to various functional moieties. This document includes detailed experimental protocols, quantitative data for representative reactions, and mechanistic insights to facilitate its application in organic synthesis and drug development.

Introduction

Benzyl 2-bromoacetate is a versatile reagent for the benzylation of nucleophilic functional groups, including alcohols, phenols, carboxylic acids, and amines. The benzyl group is a widely employed protecting group in multi-step organic synthesis due to its stability under a broad range of reaction conditions, including acidic and basic environments, and its facile removal under mild hydrogenolysis conditions. This compound offers a reactive electrophile for the efficient introduction of the benzyl moiety.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 166-170 °C at 22 mmHg
Density 1.446 g/mL at 25 °C
CAS Number 5437-45-6[1]

Reaction Mechanism

The introduction of a benzyl group using this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (e.g., an alkoxide, phenoxide, carboxylate, or amine) attacks the methylene (B1212753) carbon of the bromoacetate (B1195939) moiety, displacing the bromide leaving group.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nu Nu-H Nucleophile Nu⁻ Nu->Nucleophile Deprotonation Base Base Base->Nucleophile BenzylBromoacetate BrCH₂COOBn TransitionState [Nu---CH₂(Br)---COOBn]⁻ BenzylBromoacetate->TransitionState Nucleophile->TransitionState SN2 Attack Product Nu-CH₂COOBn TransitionState->Product Bromide Departure Byproduct H-Base⁺ + Br⁻ TransitionState->Byproduct

General SN2 mechanism for benzylation using this compound.

Experimental Protocols and Data

Protection of Alcohols (O-Benzylation)

The benzylation of alcohols using this compound is typically carried out under basic conditions, following a Williamson ether synthesis protocol. A strong base is used to deprotonate the alcohol, generating a more nucleophilic alkoxide.

General Protocol:

  • To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Representative Data for O-Benzylation of Alcohols:

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl alcoholNaHDMF254~95 (analogous)
CyclohexanolNaHTHF606~90 (analogous)
Phenol (B47542)K₂CO₃Acetone (B3395972)608~92 (analogous)

Note: Yields are based on analogous reactions with benzyl bromide and may vary with this compound.

Protection of Phenols (O-Benzylation)

The benzylation of phenols is analogous to that of alcohols but can often be achieved with a weaker base due to the higher acidity of the phenolic proton.

General Protocol:

  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Representative Data for O-Benzylation of Phenols:

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF806~95 (analogous)
4-MethoxyphenolCs₂CO₃Acetonitrile (B52724)704~98 (analogous)
4-NitrophenolK₂CO₃Acetone6012~85 (analogous)

Note: Yields are based on analogous reactions with benzyl halides and may vary with this compound.

Protection of Carboxylic Acids (Esterification)

Carboxylic acids can be converted to their benzyl esters by reaction with this compound in the presence of a non-nucleophilic base.

General Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) in a solvent such as DMF or acetonitrile, add a base like triethylamine (B128534) or DBU (1.2 eq.).

  • Stir the mixture for 15-30 minutes at room temperature to form the carboxylate salt.

  • Add this compound (1.1 eq.) and continue stirring at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once complete, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic phase is washed, dried, and concentrated.

  • The benzyl ester is purified by column chromatography.[2]

Representative Data for Esterification of Carboxylic Acids:

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidNaHCO₃DMF/Dioxane2512~90 (analogous)
Acetic AcidEt₃NCH₂Cl₂256~85 (analogous)
Phenylacetic AcidDBUAcetonitrile408~92 (analogous)

Note: Yields are based on analogous reactions with benzyl bromide and may vary with this compound.[2]

Protection of Amines (N-Benzylation)

Primary and secondary amines can be benzylated with this compound. A base is often used to scavenge the HBr formed during the reaction. Over-alkylation can be an issue with primary amines.

General Protocol:

  • To a solution of the amine (1.0 eq.) in a solvent like acetonitrile or THF, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 eq.).

  • Add this compound (1.1 eq.) to the stirred mixture.

  • The reaction is stirred at room temperature or heated to reflux until completion.

  • The reaction mixture is then filtered and the solvent evaporated.

  • The residue is taken up in an organic solvent and washed with water to remove salts.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.[3]

Representative Data for N-Benzylation of Amines:

SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineNaHCO₃Water/SDS802~90 (mono-alkylation, analogous)[3]
BenzylamineK₂CO₃Acetonitrile606~85 (analogous)
DiethylamineEt₃NTHF5010~80 (analogous)

Note: Yields are based on analogous reactions with benzyl halides and may vary with this compound.

Deprotection of the Benzyl Group

The benzyl group is most commonly removed by catalytic hydrogenolysis, which involves the use of a palladium catalyst and a hydrogen source. This method is mild and generally does not affect other functional groups that are not susceptible to reduction.

deprotection_workflow Start Protected Substrate (R-OBn, R-COOBn, R₂NBn) Reaction Dissolve in Solvent (MeOH, EtOH, EtOAc) Start->Reaction Catalyst Add Pd/C Catalyst Reaction->Catalyst Hydrogenation Introduce H₂ Source (H₂ gas or Transfer Reagent) Catalyst->Hydrogenation Stir Stir at RT Hydrogenation->Stir Monitor Monitor by TLC Stir->Monitor Workup Filter Catalyst (e.g., through Celite) Monitor->Workup Reaction Complete Isolate Concentrate Filtrate Workup->Isolate End Deprotected Product (R-OH, R-COOH, R₂NH) Isolate->End

General workflow for benzyl group deprotection via catalytic hydrogenolysis.
Catalytic Hydrogenolysis Protocol

  • Dissolve the benzyl-protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4]

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[4]

  • The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times). A hydrogen balloon is often used to maintain a positive pressure of hydrogen.

  • The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the deprotected product.

Catalytic Transfer Hydrogenolysis Protocol

This method avoids the use of flammable hydrogen gas by employing a hydrogen donor.

  • Dissolve the benzyl-protected compound (1.0 eq.) in methanol.[5]

  • Add 10% Pd/C catalyst.[5]

  • Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) (5-10 eq.) or formic acid.[5][6]

  • The mixture is stirred at room temperature or heated to reflux.

  • Workup is similar to the catalytic hydrogenolysis protocol.

Spectroscopic Data

This compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.41-7.33 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂Ar), 3.85 (s, 2H, BrCH₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 166.5 (C=O), 135.0 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 128.5 (Ar-CH), 68.0 (OCH₂Ar), 25.5 (BrCH₂).

  • IR (neat, cm⁻¹): 3035, 2960, 1750 (C=O), 1270, 1150, 750, 700.

Representative Benzylated Product (Benzyl phenyl ether):

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.45-7.25 (m, 7H, Ar-H), 7.02-6.92 (m, 3H, Ar-H), 5.08 (s, 2H, OCH₂Ar).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 158.8, 137.1, 129.5, 128.6, 127.9, 127.5, 121.2, 114.9, 70.0.

  • IR (neat, cm⁻¹): 3064, 3033, 2870, 1598, 1496, 1241 (C-O), 1027, 753, 693.

Safety Information

This compound is a lachrymator and should be handled in a well-ventilated fume hood. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This compound is an effective reagent for the introduction of the benzyl protecting group onto a variety of functional groups. The reactions are generally high-yielding and proceed under relatively mild conditions. The subsequent deprotection via catalytic hydrogenolysis is a clean and efficient process, making this compound a valuable tool in organic synthesis. The provided protocols and data serve as a guide for researchers in the successful application of this reagent.

References

Application Notes and Protocols: Synthesis of Fullerene Derivatives Using Benzyl 2-Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of fullerene derivatives utilizing Benzyl (B1604629) 2-bromoacetate. The primary method described is the Bingel-Hirsch reaction, a robust and widely used method for the cyclopropanation of fullerenes. This process allows for the covalent attachment of functional groups to the fullerene cage, thereby modifying its physical, chemical, and biological properties. The resulting fullerene derivatives, particularly those bearing benzyl ester functionalities, are of significant interest in the field of drug development, with studies indicating their potential as antitumor agents.[1]

Introduction

Fullerene C60, with its unique spherical structure and extensive π-conjugation, offers a versatile platform for the development of novel therapeutic agents. However, its poor solubility in biological media necessitates chemical functionalization. The Bingel-Hirsch reaction is a key strategy for the covalent modification of C60, enabling the introduction of various functional moieties.[2] This protocol focuses on the use of dibenzyl malonate, which can be synthesized from Benzyl 2-bromoacetate, in a modified Bingel-Hirsch reaction to produce dibenzyl methanofullerene. These derivatives have shown promise in preclinical studies as cytotoxic agents against various tumor cell lines.[1]

Synthesis of Dibenzyl Methanofullerene

The synthesis of dibenzyl methanofullerene from C60 is achieved through an in-situ generation of the corresponding α-halocarbanion from dibenzyl malonate, followed by its nucleophilic addition to the fullerene core.

Reaction Scheme:

C60 + BrCH(COOCH₂Ph)₂ + Base → C60C(COOCH₂Ph)₂ + Base·HBr

Experimental Protocol

This protocol is adapted from the general procedure for the Bingel-Hirsch reaction.[1][2]

Materials:

  • Fullerene (C60, 99.5%)

  • Dibenzyl malonate

  • Carbon tetrabromide (CBr₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • o-Dichlorobenzene (ODCB)

  • Toluene (B28343)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve C60 (72 mg, 0.1 mmol) in 50 mL of o-dichlorobenzene by stirring for 30 minutes at room temperature.

  • To this solution, add dibenzyl malonate (85 mg, 0.3 mmol) and carbon tetrabromide (332 mg, 1.0 mmol).

  • Slowly add a solution of DBU (45 mg, 0.3 mmol) in 5 mL of o-dichlorobenzene to the reaction mixture dropwise over a period of 1 hour with continuous stirring.

  • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a toluene/hexane mixture as the eluent.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using toluene as the eluent to isolate the desired dibenzyl methanofullerene.[3][4]

  • Collect the fractions containing the product and evaporate the solvent to obtain the purified dibenzyl methanofullerene as a solid.

Quantitative Data

ParameterValueReference
Reactants
C600.1 mmol[1]
Dibenzyl malonate0.3 mmol[1]
CBr₄1.0 mmol[1]
DBU0.3 mmol[1]
Reaction Conditions
Solvento-Dichlorobenzene[1]
TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Product
Yield of Dibenzyl MethanofullereneNot explicitly reported, but generally moderate to high for Bingel-Hirsch reactions.[2]
Characterization Data (Expected)
¹H NMR (CDCl₃, δ, ppm)Signals corresponding to the benzyl protons (aromatic and methylene) and potentially shifted fullerene cage protons.[5][6]
¹³C NMR (CDCl₃, δ, ppm)Signals for the fullerene cage carbons (sp² and sp³), carbonyl carbons, methylene (B1212753) carbons, and aromatic carbons of the benzyl groups.[5][6][7]

Visualization of the Synthesis Workflow

Synthesis_Workflow Synthesis of Dibenzyl Methanofullerene cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product C60 Fullerene (C60) Reaction_Vessel Reaction in o-Dichlorobenzene Room Temperature, 24h C60->Reaction_Vessel DBM Dibenzyl Malonate DBM->Reaction_Vessel CBr4 Carbon Tetrabromide CBr4->Reaction_Vessel DBU DBU (Base) DBU->Reaction_Vessel Concentration Solvent Evaporation Reaction_Vessel->Concentration Chromatography Silica Gel Column Chromatography (Toluene Eluent) Concentration->Chromatography Product Dibenzyl Methanofullerene Chromatography->Product

Caption: Workflow for the synthesis of dibenzyl methanofullerene.

Application in Drug Development: Antitumor Activity

Fullerene derivatives are actively being investigated for their potential in various biomedical applications, including as antiviral, antioxidant, and anticancer agents.[8][9][10] Specifically, methanofullerenes synthesized using the Bingel-Hirsch reaction with benzyl esters of malonic acid have demonstrated significant cytotoxic activity against a range of tumor cell lines, including Jurkat, K562, U937, and HL60.[1]

The proposed mechanism for the antitumor activity of these fullerene derivatives involves the induction of apoptosis.[1] It is believed that the lipophilic nature of the fullerene cage facilitates interaction with cellular membranes, while the attached functional groups can modulate biological activity. The benzyl ester groups may enhance the compound's ability to cross cell membranes and interact with intracellular targets.

Signaling Pathway for Apoptosis Induction (Generalized)

Apoptosis_Pathway Generalized Apoptosis Pathway Induced by Fullerene Derivatives Fullerene Fullerene Derivative (e.g., Dibenzyl Methanofullerene) Cell Tumor Cell Fullerene->Cell Cellular Uptake Mitochondria Mitochondria Fullerene->Mitochondria Mitochondrial Targeting Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential mechanism of apoptosis induction by fullerene derivatives.

Conclusion

The synthesis of fullerene derivatives using this compound via the Bingel-Hirsch reaction provides a versatile method for creating novel compounds with potential therapeutic applications. The protocol outlined above offers a reproducible method for the synthesis of dibenzyl methanofullerene. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully explore their potential as next-generation anticancer drugs.

References

Application Notes and Protocols for the Synthesis of Acemetacin from Indomethacin and Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of acemetacin (B1664320), a potent non-steroidal anti-inflammatory drug (NSAID), from indomethacin (B1671933) and benzyl (B1604629) 2-bromoacetate. The synthesis involves a two-step process: the initial esterification of indomethacin with benzyl 2-bromoacetate to yield acemetacin benzyl ester, followed by the catalytic hydrogenation of the intermediate to afford the final product, acemetacin.[1] Detailed experimental protocols, including reaction conditions, purification methods, and characterization data, are presented. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Introduction

Acemetacin is a glycolic acid ester of indomethacin and functions as a prodrug, with its anti-inflammatory and analgesic effects attributed to its in vivo conversion to indomethacin.[2][3] This two-step synthesis route offers a practical approach for the laboratory-scale preparation of acemetacin. The initial step involves the formation of an ester linkage between the carboxylic acid of indomethacin and the benzylic alcohol of this compound. The subsequent step is the removal of the benzyl protecting group via catalytic hydrogenation to yield acemetacin. Careful control of reaction conditions and rigorous purification are crucial to obtain a high-purity final product, as the separation of acemetacin from the starting material, indomethacin, can be challenging due to their similar solubility profiles.[1]

Chemical Reaction Scheme

Acemetacin Synthesis Overall Reaction Scheme Indomethacin Indomethacin AcemetacinBenzylEster Acemetacin Benzyl Ester Indomethacin->AcemetacinBenzylEster 1. Base, DMF BenzylBromoacetate This compound BenzylBromoacetate->AcemetacinBenzylEster Acemetacin Acemetacin AcemetacinBenzylEster->Acemetacin 2. H2, Pd/C

Caption: Overall two-step synthesis of Acemetacin from Indomethacin.

Experimental Protocols

Step 1: Synthesis of Acemetacin Benzyl Ester

This procedure details the esterification of indomethacin with this compound.

Materials:

  • Indomethacin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of indomethacin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of indomethacin), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude acemetacin benzyl ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Synthesis of Acemetacin (Catalytic Hydrogenation)

This protocol describes the debenzylation of acemetacin benzyl ester to yield acemetacin.

Materials:

Equipment:

  • Hydrogenation flask (e.g., Parr shaker bottle or a round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogen source (hydrogen gas cylinder or a hydrogen-filled balloon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the acemetacin benzyl ester (1.0 eq) in methanol or ethanol (15-20 mL per gram of ester).

  • Carefully add 10% palladium on carbon (10-20% by weight of the substrate) to the solution.[4]

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[5]

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4]

  • Wash the filter cake with a small amount of methanol.[4]

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude acemetacin.[4]

Purification of Acemetacin

Purification of the final product is critical to remove unreacted indomethacin and other impurities.

Recrystallization:

  • Acemetacin can be recrystallized from a solvent mixture such as acetone (B3395972)/n-hexane to improve purity.[1] Dissolve the crude product in a minimal amount of hot acetone and slowly add n-hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold n-hexane, and dry under vacuum.

Chromatography:

  • For higher purity, column chromatography on silica gel may be employed. A mobile phase consisting of a mixture of a polar solvent (e.g., ethyl acetate or acetone) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane) with the addition of a small amount of acetic acid to improve the peak shape of the acidic product is recommended.

Experimental Workflow

Acemetacin Synthesis Workflow Experimental Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrogenation cluster_purification Purification start1 Dissolve Indomethacin and K2CO3 in DMF add_bromoacetate Add this compound start1->add_bromoacetate react Heat and Stir (50°C, 8h) add_bromoacetate->react workup1 Aqueous Workup and Extraction with Ethyl Acetate react->workup1 purify1 Column Chromatography workup1->purify1 product1 Acemetacin Benzyl Ester purify1->product1 start2 Dissolve Acemetacin Benzyl Ester in Methanol/Ethanol product1->start2 add_catalyst Add 10% Pd/C start2->add_catalyst hydrogenate React under H2 atmosphere add_catalyst->hydrogenate workup2 Filter through Celite hydrogenate->workup2 concentrate Remove Solvent workup2->concentrate crude_product Crude Acemetacin concentrate->crude_product recrystallize Recrystallization (Acetone/n-Hexane) crude_product->recrystallize final_product Pure Acemetacin recrystallize->final_product

Caption: Workflow for the synthesis and purification of Acemetacin.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
IndomethacinC₁₉H₁₆ClNO₄357.79Starting Material
This compoundC₉H₉BrO₂229.07Reagent
Acemetacin Benzyl EsterC₃₀H₂₆ClNO₆543.98Intermediate
AcemetacinC₂₁H₁₈ClNO₆415.82Final Product

Table 2: Characterization Data for Acemetacin

PropertyValue
AppearanceFine, slightly yellowish, crystalline powder[2]
Melting Point150-153 °C[2]
¹H NMR (DMSO-d₆) Data not explicitly found in searches.
¹³C NMR (DMSO-d₆) Data not explicitly found in searches.
IR (KBr, cm⁻¹) Refer to spectral databases for typical absorptions for carboxylic acids, esters, amides, and aromatic rings.
Mass Spec (m/z) 415.08 (M⁺)

Note: Detailed ¹H and ¹³C NMR data for acemetacin were not explicitly available in the performed searches. It is recommended to acquire these spectra and compare them with a known standard or use predictive software for assignment.

Signaling Pathway (Mechanism of Action)

Acemetacin acts as a prodrug and is metabolized in the body to indomethacin. Indomethacin then inhibits the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Acemetacin Mechanism of Action Mechanism of Action Acemetacin Acemetacin Indomethacin Indomethacin (Active Metabolite) Acemetacin->Indomethacin Metabolism (in vivo) COX_Enzymes COX-1 and COX-2 Enzymes Indomethacin->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified pathway of Acemetacin's anti-inflammatory action.

Conclusion

The synthesis of acemetacin from indomethacin and this compound is a feasible laboratory procedure. The protocols provided herein offer a detailed guide for this synthesis. Successful execution of this synthesis requires careful attention to reaction conditions, particularly during the purification step, to ensure the isolation of a high-purity product. The characterization data provided will aid in the confirmation of the final product's identity and purity. This application note serves as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis and development of anti-inflammatory agents.

References

Application Notes and Protocols for the Reformatsky Reaction with Benzyl 2-Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Reformatsky reaction using benzyl (B1604629) 2-bromoacetate. The Reformatsky reaction is a valuable synthetic tool for the formation of β-hydroxy esters, which are key intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3] This application note focuses on the specific conditions and protocols relevant to the use of benzyl 2-bromoacetate as the organozinc precursor.

Introduction to the Reformatsky Reaction

The Reformatsky reaction involves the oxidative addition of zinc metal to the carbon-halogen bond of an α-haloester, forming an organozinc intermediate known as a Reformatsky enolate.[4][5] This enolate then undergoes nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone, to yield a β-hydroxy ester after acidic workup.[4][5] A key advantage of the Reformatsky reaction is the relatively low basicity of the zinc enolate, which prevents self-condensation of the ester and allows for a broad substrate scope, including reactions with highly hindered ketones.[5]

The general scheme for the Reformatsky reaction is as follows:

Scheme 1: General Reformatsky Reaction

Key Reaction Parameters and Optimization

Successful execution of the Reformatsky reaction with this compound hinges on several critical parameters. Proper optimization of these conditions is essential to achieve high yields and purity of the desired β-hydroxy ester.

Zinc Activation

The activation of zinc is arguably the most crucial step for a successful Reformatsky reaction. Commercial zinc dust is often coated with a layer of zinc oxide, which inhibits the reaction. Several methods can be employed to activate the zinc surface:

  • Iodine: A catalytic amount of iodine can be added to the zinc suspension. The iodine etches the zinc surface, exposing fresh metal.

  • 1,2-Dibromoethane: This reagent reacts with zinc to form zinc bromide and ethene, effectively cleaning the zinc surface.

  • Copper(II) Acetate (B1210297)/Hydrochloric Acid: Treatment with copper(II) acetate followed by washing with dilute HCl can generate a more reactive zinc-copper couple.

  • Trimethylsilyl Chloride (TMSCl): TMSCl can be used to activate the zinc in situ.

  • DIBAL-H: Diisobutylaluminium hydride can be used for a more controlled and reproducible activation, particularly for larger-scale reactions.

Solvents

The choice of solvent can significantly influence the reaction rate and yield. Anhydrous conditions are essential. Commonly used solvents include:

  • Tetrahydrofuran (THF): A popular choice due to its good solvating properties for the organozinc intermediate.

  • Toluene: Often used, especially for reactions requiring higher temperatures.

  • Diethyl Ether (Et₂O): A traditional solvent for this reaction.

  • Benzene: Historically used, but less common now due to toxicity.[1]

  • Mixtures: Combinations of these solvents, such as benzene/ether, are also employed.

Reaction Temperature

The optimal reaction temperature depends on the reactivity of the substrates and the solvent used. Reactions are typically initiated at room temperature or with gentle heating to start the formation of the organozinc reagent. Once the reaction is initiated, the temperature is often controlled to maintain a steady reaction rate. For sensitive substrates, lower temperatures may be required to minimize side reactions.

Data Presentation: Reaction Conditions and Yields

While specific data for a wide range of carbonyl compounds with this compound is not extensively consolidated in single sources, the following tables summarize typical conditions and reported yields for analogous reactions, providing a valuable starting point for experimental design.

Table 1: Self-Condensation of this compound

Zinc (equiv.)This compound (equiv.)SolventTemperature (°C)Time (min)ProductYield (%)Reference
12Not specified4015Benzyl bromoacetoacetate98[6]

Table 2: Representative Conditions for Reformatsky Reaction with Aldehydes and Ketones (using Ethyl Bromoacetate as an analogue)

Carbonyl SubstrateZinc (equiv.)α-Bromoester (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Aromatic Aldehyde3.02.0Benzene602.569-81[1]
2-Chlorobenzoyl isothiocyanate3.02.0Not specifiedNot specifiedNot specified72[1]
Ketone5.02.0Toluene900.586
Aromatic Aldehydes (various)(Et₂Zn)1.0THFRTNot specified50-95[2]

Experimental Protocols

The following are detailed protocols for performing the Reformatsky reaction with this compound. These can be adapted based on the specific carbonyl substrate and available laboratory equipment.

Protocol 1: Classical Reformatsky Reaction

This protocol involves the pre-formation of the organozinc reagent followed by the addition of the carbonyl compound.

Materials:

  • Zinc dust, activated

  • This compound

  • Aldehyde or Ketone

  • Anhydrous solvent (e.g., THF or Toluene)

  • Iodine (catalytic amount for activation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (typically 1.5-2.0 equivalents relative to the carbonyl compound). Add a crystal of iodine and gently heat under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

  • Formation of the Reformatsky Reagent: Add anhydrous solvent to the activated zinc. In the dropping funnel, prepare a solution of this compound (typically 1.1-1.5 equivalents) in the same anhydrous solvent. Add a small portion of the this compound solution to the zinc suspension and gently warm the mixture to initiate the reaction (often indicated by a color change or gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux or the desired reaction temperature.

  • Reaction with Carbonyl Compound: After the formation of the organozinc reagent is complete (usually indicated by the consumption of most of the zinc), cool the reaction mixture to room temperature or the desired reaction temperature for the addition step. Dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Reformatsky reagent.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Barbier-Type Reformatsky Reaction

In this variation, the this compound is added to a mixture of the carbonyl compound and activated zinc.

Procedure:

  • Zinc Activation: Activate the zinc dust as described in Protocol 1.

  • Reaction Setup: To the flask containing activated zinc, add the anhydrous solvent and the aldehyde or ketone (1.0 equivalent).

  • Addition of this compound: In a dropping funnel, dissolve this compound (1.2-1.5 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred suspension of zinc and the carbonyl compound at a suitable temperature (room temperature or with gentle heating).

  • Reaction, Work-up, and Purification: Follow the procedures for reaction monitoring, work-up, and purification as described in Protocol 1.

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Solvent, this compound, Carbonyl) activate_zinc Activate Zinc (e.g., with Iodine) prep_reagents->activate_zinc form_reagent Form Reformatsky Reagent (Add this compound to Zinc) activate_zinc->form_reagent add_carbonyl Add Carbonyl Compound form_reagent->add_carbonyl react Reaction Progression (Monitor by TLC) add_carbonyl->react quench Quench Reaction (Saturated NH4Cl) react->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Column Chromatography) extract->purify end End purify->end start Start start->prep_reagents

Caption: Experimental workflow for the classical Reformatsky reaction.

reaction_mechanism cluster_step1 Step 1: Formation of Reformatsky Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Work-up reagents1 BrCH₂CO₂Bn + Zn arrow1 Oxidative Addition reagents1->arrow1 reagent BrZnCH₂CO₂Bn (Reformatsky Reagent) arrow1->reagent reagent2 BrZnCH₂CO₂Bn + R¹(CO)R² arrow2 Coordination & Addition reagent2->arrow2 intermediate R¹R²C(OZnBr)CH₂CO₂Bn (Zinc Alkoxide Intermediate) arrow2->intermediate intermediate2 R¹R²C(OZnBr)CH₂CO₂Bn arrow3 Acidic Work-up (e.g., H₃O⁺) intermediate2->arrow3 product R¹R²C(OH)CH₂CO₂Bn (β-Hydroxy Ester) arrow3->product

Caption: Mechanism of the Reformatsky reaction.

Troubleshooting and Safety Considerations

  • Failure to Initiate: The most common issue is the failure of the reaction to start. This is almost always due to inactive zinc or the presence of moisture. Ensure all glassware is thoroughly flame-dried, solvents are anhydrous, and the zinc is properly activated.

  • Low Yields: In addition to zinc activation, low yields can result from side reactions such as the self-condensation of the carbonyl compound (if it is highly enolizable) or the Wurtz-type coupling of the this compound. Careful control of reaction temperature and addition rates can help minimize these side reactions.

  • Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Reactions involving zinc dust can be exothermic and should be conducted with appropriate cooling available.

By following these guidelines and protocols, researchers can effectively utilize the Reformatsky reaction with this compound for the synthesis of valuable β-hydroxy ester building blocks for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Benzyl 2-Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl (B1604629) 2-bromoacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and minimize the formation of side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with Benzyl 2-bromoacetate?

A1: The primary side products encountered during reactions with this compound can be categorized into four main types:

  • Self-condensation Products: Under basic conditions, this compound can undergo a Claisen-type self-condensation to form benzyl 3-bromo-2-(benzyloxycarbonyl)propanoate.

  • Dehydrohalogenation Products: Elimination of hydrogen bromide (HBr) can occur in the presence of a base, leading to the formation of benzyl acrylate.

  • Hydrolysis Products: If water is present in the reaction mixture, this compound can hydrolyze back to its starting materials, benzyl alcohol and bromoacetic acid.

  • Over-alkylation Products: When alkylating primary or secondary amines, it is common to see the formation of di- or even tri-alkylated products, respectively.

Q2: What impurities might be present in commercially available this compound and how can they affect my reaction?

A2: this compound is typically synthesized by the esterification of bromoacetic acid with benzyl alcohol[1][2]. Common impurities that may be present include unreacted starting materials (bromoacetic acid and benzyl alcohol) and byproducts from the synthesis. The presence of benzyl alcohol can compete with the intended nucleophile, leading to the formation of undesired ethers. Bromoacetic acid can neutralize the base in your reaction, leading to incomplete conversion.

Q3: How can I minimize the formation of the self-condensation product?

A3: To minimize self-condensation, it is crucial to control the reaction conditions carefully. Using a bulky or hindered base can disfavor the formation of the enolate required for condensation. Additionally, adding the this compound slowly to the reaction mixture containing the nucleophile and the base can help to keep its concentration low at any given time, thus reducing the likelihood of self-reaction. Running the reaction at lower temperatures can also be beneficial.

Q4: What conditions favor the dehydrohalogenation side reaction?

A4: Dehydrohalogenation is favored by strong, non-nucleophilic bases and higher reaction temperatures. To avoid the formation of benzyl acrylate, it is recommended to use a milder base, such as potassium carbonate, and to maintain a lower reaction temperature.

Q5: My amine alkylation is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A5: To favor mono-alkylation, you can employ a few strategies. Using a larger excess of the primary amine relative to this compound can statistically favor the mono-alkylation. Alternatively, a "competitive deprotonation/protonation strategy" can be used where the primary amine is selectively deprotonated and the newly formed, more basic secondary amine is immediately protonated, preventing it from reacting further[3]. This often involves the use of the amine hydrobromide salt as a starting material.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product and presence of a higher molecular weight byproduct. This is likely due to the self-condensation of this compound. This occurs when the enolate of the ester attacks another molecule of the ester.- Use a sterically hindered base.- Add this compound slowly to the reaction mixture.- Maintain a low reaction temperature.
Formation of a volatile, sweet-smelling byproduct. This is indicative of dehydrohalogenation to form benzyl acrylate[4]. This is favored by strong bases and high temperatures.- Use a milder base (e.g., K₂CO₃ instead of NaH).- Run the reaction at a lower temperature.
Reaction stalls and starting material remains. This could be due to hydrolysis of this compound if water is present, or neutralization of the base by acidic impurities.- Ensure all reagents and solvents are anhydrous.- Use freshly purchased or purified this compound.- Add a slight excess of the base.
Multiple products observed in the alkylation of a primary amine. This is a classic case of over-alkylation , leading to a mixture of mono- and di-alkylated products.- Use a significant excess of the primary amine.- Consider using the amine hydrobromide salt to favor mono-alkylation[3].- Slowly add the this compound to the reaction.

Reaction Pathways and Side Reactions

The following diagram illustrates the intended reaction pathway for a typical SN2 alkylation and the competing side reactions.

ReactionPathways start This compound + Nucleophile (Nu-H) product Desired Alkylated Product (Nu-CH₂COOBn) start->product Desired SN2 Reaction (Base) side_condensation Self-Condensation Product (Benzyl 3-bromo-2-(benzyloxycarbonyl)propanoate) start->side_condensation Self-Condensation (Excess Base, High Temp.) side_elimination Dehydrohalogenation Product (Benzyl Acrylate) start->side_elimination Dehydrohalogenation (Strong Base, High Temp.) side_hydrolysis Hydrolysis Products (Benzyl Alcohol + Bromoacetic Acid) start->side_hydrolysis Hydrolysis (Presence of Water) side_overalkylation Over-alkylation Product (Di- or Tri-alkylated Amine) product->side_overalkylation Further Alkylation (If Nu-H is a primary/secondary amine)

References

Optimal storage conditions to prevent Benzyl 2-bromoacetate degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of Benzyl (B1604629) 2-bromoacetate. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Benzyl 2-bromoacetate?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture. While room temperature is generally acceptable, refrigeration (2-8°C) is recommended for extended storage to minimize potential degradation. The storage area should be away from direct sunlight and incompatible materials.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction cleaves the ester bond, yielding benzyl alcohol and bromoacetic acid. Another potential degradation route involves nucleophilic substitution at the benzylic position or at the alpha-carbon of the acetate (B1210297) group, especially in the presence of strong nucleophiles.

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in its appearance from a colorless or light-yellow liquid to a darker color. A change in the characteristic aromatic odor may also be noticeable. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to detect the presence of degradation products like benzyl alcohol and bromoacetic acid.

Q4: Is this compound sensitive to light?

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong bases, strong oxidizing agents, and some metals.[3] Strong bases will accelerate hydrolytic degradation. Strong oxidizing agents can lead to the oxidation of the benzyl group. Contact with certain metals may catalyze decomposition.

Troubleshooting Guides

Problem 1: My reaction yield is consistently low when using this compound from a previously opened bottle.

  • Possible Cause: The this compound may have degraded due to improper storage, particularly exposure to moisture or heat.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small sample of the this compound using HPLC or ¹H NMR to check for the presence of degradation products (benzyl alcohol, bromoacetic acid).

    • Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened bottle of this compound for your reaction.

    • Proper Handling: When opening a new bottle, ensure it is brought to room temperature before opening to prevent moisture condensation. After use, tightly reseal the container and store it under the recommended conditions (cool, dry, dark).

Problem 2: I observe an unexpected side product in my reaction that I suspect is derived from the degradation of this compound.

  • Possible Cause: The reaction conditions (e.g., pH, temperature, presence of nucleophiles) may be promoting the degradation of this compound.

  • Troubleshooting Steps:

    • Analyze the Side Product: If possible, isolate and characterize the side product using analytical techniques like LC-MS or NMR to confirm its identity.

    • Review Reaction Conditions:

      • pH: If your reaction is conducted under basic or strongly acidic conditions, consider if the pH can be adjusted to a more neutral range where the ester is more stable.

      • Temperature: High reaction temperatures can accelerate degradation. Investigate if the reaction can be performed at a lower temperature.

      • Nucleophiles: If your reaction mixture contains strong nucleophiles that are not the intended reactants, they may be reacting with the this compound.

Quantitative Data on Stability

While specific kinetic data for this compound is limited in publicly available literature, the following table provides data on the degradation of Benzyl Nicotinate, a structurally similar benzyl ester, which can serve as a useful reference for understanding the stability profile. The degradation was found to follow pseudo-first-order kinetics.[4]

pHTemperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)
7.40250.0007990
9.04250.007988
7.4050--
9.0450--
7.4060--
9.0460--
7.4070--
9.0470--
7.4080--
9.0480--

Data extrapolated from a study on Benzyl Nicotinate degradation and should be considered as an estimation for this compound.[4]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 70°C for 48 hours. Dissolve the stressed sample in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This is a general method and may require optimization for specific equipment and degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_nucleophilic Nucleophilic Substitution B2B This compound BA Benzyl Alcohol B2B->BA H₂O / H⁺ or OH⁻ BAA Bromoacetic Acid B2B->BAA H₂O / H⁺ or OH⁻ NS_Product Substitution Product B2B->NS_Product Nucleophile

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - Identify Degradants - Quantify Purity hplc->data report Report and Recommendations data->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Green and Efficient Synthesis of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on green and efficient synthesis methods for Benzyl (B1604629) 2-bromoacetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key green and efficient methods for synthesizing Benzyl 2-bromoacetate?

A1: Several methods offer greener and more efficient alternatives to traditional synthesis. These include:

  • Catalytic Esterification with Vacuum Distillation: This method uses a catalyst and continuous removal of water by-product under vacuum to drive the reaction to completion, often achieving high yields with minimal solvent use.[1]

  • Ultrasound-Assisted Synthesis: Sonication can significantly accelerate the esterification reaction, often at lower temperatures and with shorter reaction times, reducing energy consumption.

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.

Q2: What are the main advantages of these green synthesis methods over traditional approaches?

A2: Green synthesis methods for this compound offer several advantages, including:

  • Reduced Reaction Times: Microwave and ultrasound-assisted methods can shorten reaction times from hours to minutes.

  • Lower Energy Consumption: Faster reactions and lower operating temperatures contribute to significant energy savings.

  • Higher Yields: Optimized conditions in these methods often lead to higher product yields.[1]

  • Reduced Waste: By minimizing side reactions and the use of hazardous solvents, these methods generate less chemical waste.

  • Improved Safety: Avoiding high temperatures and pressures, as well as hazardous reagents, enhances laboratory safety.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions include:

  • Self-etherification of Benzyl Alcohol: Under acidic conditions, benzyl alcohol can react with itself to form dibenzyl ether.[2]

  • Formation of Benzyl Bromide: In the presence of HBr, which can form from the decomposition of bromoacetic acid, benzyl alcohol can be converted to benzyl bromide.

  • Hydrolysis of this compound: During the workup, if the product is exposed to aqueous base for extended periods or at elevated temperatures, it can hydrolyze back to bromoacetic acid and benzyl alcohol.

  • Transesterification: If other alcohols are present as impurities, they can react to form different esters.[3][4][5]

Q4: How can I purify this compound effectively?

A4: Purification is typically achieved through vacuum distillation. For smaller scales or to remove non-volatile impurities, column chromatography on silica (B1680970) gel is also effective.[6] A typical workup involves washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted bromoacetic acid, followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) before distillation or chromatography.[7][8]

Troubleshooting Guides

Catalytic Esterification with Vacuum Distillation
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction due to insufficient water removal. 2. Ineffective catalyst. 3. Decomposition of starting materials or product at high temperature.1. Ensure a stable and sufficiently deep vacuum is maintained throughout the reaction. Check for leaks in the vacuum setup. 2. Use a freshly prepared or properly stored catalyst. 3. Monitor the reaction temperature closely and avoid overheating.
Product is Dark in Color 1. Decomposition of starting materials or product. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature. 2. Use high-purity starting materials. 3. Decolorize the crude product with activated carbon before distillation.[1]
Unstable Vacuum 1. Leaks in the glassware joints or tubing. 2. Inefficient vacuum pump.1. Check all joints and tubing for leaks. Use appropriate vacuum grease. 2. Ensure the vacuum pump is in good working condition and the pump oil is clean.
Ultrasound-Assisted Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion 1. Insufficient ultrasonic power or frequency. 2. Inefficient coupling of ultrasound energy to the reaction mixture. 3. Reaction time is too short.1. Optimize the ultrasonic power and frequency. Higher frequencies can sometimes lead to better results.[9] 2. Ensure the reaction vessel is properly immersed in the ultrasonic bath and that the liquid level in the bath is optimal. 3. Gradually increase the reaction time and monitor the progress by TLC or GC.
Overheating of the Reaction Mixture 1. High ultrasonic power. 2. Lack of a cooling system.1. Reduce the ultrasonic power or use a pulsed sonication mode. 2. Use a cooling bath to maintain the desired reaction temperature.
Microwave-Assisted Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Non-optimal microwave power or reaction time. 2. Uneven heating (hot spots). 3. Reaction temperature is too low or too high.1. Systematically vary the microwave power and irradiation time to find the optimal conditions. 2. Ensure efficient stirring of the reaction mixture. 3. Use a microwave reactor with temperature control to maintain the desired reaction temperature.
Pressure Buildup in the Reaction Vessel 1. Formation of gaseous by-products. 2. Reaction temperature exceeding the boiling point of the solvent or reactants.1. Ensure the reaction is performed in a vessel designed for microwave synthesis with pressure monitoring. 2. Set a lower reaction temperature or use a solvent with a higher boiling point.

Data Presentation: Comparison of Synthesis Methods

Parameter Conventional Heating Catalytic Esterification with Vacuum Ultrasound-Assisted Microwave-Assisted
Reaction Time Several hours to 24 hours[10]2-4 hours[1]30-60 minutes5-15 minutes
Typical Yield 60-80%>95%[1]85-95%90-98%
Reaction Temperature 80-120°C[10]50-90°C[1]Room temperature to 60°C80-120°C
Energy Consumption HighModerateLowVery Low
Solvent Use Often requires a solvent (e.g., toluene, benzene)[10]Can be performed solvent-freeCan be performed solvent-freeCan be performed solvent-free
Green Chemistry Merit LowHighVery HighVery High

Experimental Protocols

Method 1: Catalytic Esterification with Vacuum Distillation

This method is based on a green chemical synthesis process developed by Shanghai Jiahua Technology Co., Ltd.[1]

Materials:

  • Bromoacetic acid

  • Benzyl alcohol

  • Acetic anhydride (B1165640)

  • Ferric tribromide (FeBr₃)

  • Sodium bisulfate

  • Activated carbon

Equipment:

  • Round-bottom flask with stirring

  • Heating mantle

  • Roots vacuum pump

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a round-bottom flask with a stirrer, add 120 ml of acetic anhydride and 5 g of ferric tribromide. Mix thoroughly and store in a reagent bottle.

  • Reaction Setup: In a 2000 ml flask, combine 1000 g of bromoacetic acid, 790 g of benzyl alcohol, and 50 g of sodium bisulfate. Connect the flask to a Roots vacuum pump.

  • Reaction: Begin stirring and slowly heat the mixture to 50°C. Over the course of one hour, increase the temperature to approximately 65°C. Activate the vacuum pump and maintain a vacuum of at least -0.098 MPa. Continue to heat the mixture, ensuring the temperature does not exceed 90°C over the next two hours.

  • Monitoring: After maintaining the temperature and vacuum for one hour, take a sample for analysis (e.g., GC or HPLC) to check for the completion of the reaction (target product content > 98%).

  • Workup: Once the reaction is complete, cool the mixture. Add activated carbon for decolorization and stir for a short period.

  • Purification: Filter off the activated carbon to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Method 2: Ultrasound-Assisted Synthesis (General Protocol)

Materials:

  • Bromoacetic acid

  • Benzyl alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

Equipment:

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer (optional)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine bromoacetic acid, benzyl alcohol (in slight excess), and a catalytic amount of the acid catalyst.

  • Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level in the bath is appropriate for efficient energy transfer. Begin sonication at a specified frequency (e.g., 40 kHz) and power.

  • Temperature Control: Monitor the temperature of the reaction mixture. If necessary, use a cooling bath to maintain the desired temperature.

  • Monitoring: Track the progress of the reaction using TLC or GC analysis at regular intervals.

  • Workup and Purification: Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_vacuum_distillation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification cat_prep Mix Acetic Anhydride and Ferric Tribromide mix Mix Reactants and Catalyst cat_prep->mix heat_vac Heat and Apply Vacuum mix->heat_vac monitor Monitor Reaction Progress heat_vac->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete decolorize Decolorize with Activated Carbon cool->decolorize filter Filter decolorize->filter distill Vacuum Distillation filter->distill product This compound distill->product

Caption: Workflow for Catalytic Esterification with Vacuum Distillation.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Ineffective Catalyst issue->cause2 cause3 Decomposition issue->cause3 sol1 Improve Water Removal (e.g., check vacuum) cause1->sol1 sol2 Use Fresh/Active Catalyst cause2->sol2 sol3 Optimize Temperature cause3->sol3

Caption: Troubleshooting Logic for Low Yield in Esterification.

References

Technical Support Center: Purification of Benzyl 2-Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl (B1604629) 2-bromoacetate. The focus is on the effective removal of unreacted bromoacetic acid from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical Benzyl 2-bromoacetate synthesis?

The primary impurities after the esterification of benzyl alcohol and bromoacetic acid are unreacted starting materials, namely benzyl alcohol and bromoacetic acid. Depending on the reaction conditions, side products from the decomposition of benzyl alcohol might also be present, especially if strong acids are used at high temperatures.[1]

Q2: Why is it crucial to remove unreacted bromoacetic acid?

Unreacted bromoacetic acid is corrosive and can interfere with subsequent reactions. Its acidic nature can catalyze unwanted side reactions or decompose sensitive reagents. For applications in pharmaceutical development, the purity of intermediates like this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient.

Q3: What are the recommended methods for removing bromoacetic acid from this compound?

The two primary methods for purifying this compound and removing unreacted bromoacetic acid are:

  • Aqueous Workup (Liquid-Liquid Extraction): This involves washing the crude product with a basic aqueous solution to neutralize and extract the acidic impurity.

  • Silica Gel Column Chromatography: This method separates compounds based on their polarity and is effective for achieving high purity.[2]

Q4: Can I use a strong base like sodium hydroxide (B78521) to wash the organic layer?

It is not recommended to use strong bases like sodium hydroxide.[3][4] this compound is an ester and is susceptible to hydrolysis under strongly basic conditions, which would lead to the loss of your product. A milder base such as sodium bicarbonate or sodium carbonate is preferred.

Q5: Is this compound stable during storage?

This compound is stable at room temperature in a tightly closed container under normal storage and handling conditions.[5][6] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases.[6][7]

Troubleshooting Guide

Issue 1: The organic layer is still acidic after washing with sodium bicarbonate solution.

  • Possible Cause: Insufficient amount of sodium bicarbonate solution was used, or the concentration was too low to neutralize all the unreacted bromoacetic acid.

  • Solution: Perform additional washes with a saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic.

Issue 2: Emulsion formation during the aqueous workup.

  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making phase separation difficult.

  • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has formed, adding a small amount of brine (saturated NaCl solution) can help to break it. Allowing the mixture to stand for an extended period may also resolve the emulsion.

Issue 3: Poor separation of this compound and benzyl alcohol during column chromatography.

  • Possible Cause: The solvent system (eluent) used for chromatography may not have the optimal polarity to resolve the two compounds effectively.

  • Solution: Optimize the eluent system. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] You can use thin-layer chromatography (TLC) to test different solvent ratios to find the one that gives the best separation between benzyl alcohol and this compound. A higher proportion of a non-polar solvent like hexane will generally result in better separation if both compounds are moving too quickly down the column.

Data Presentation

Table 1: Physical Properties of Compounds in the Purification Process

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compoundC₉H₉BrO₂229.07166-170 (at 22 mmHg)[5]Insoluble[7]
Bromoacetic acidC₂H₃BrO₂138.95208Soluble
Sodium bromoacetateC₂H₂BrNaO₂160.93DecomposesSoluble[8]
Benzyl alcoholC₇H₈O108.14205.3Soluble

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate. The volume of the solvent should be sufficient to ensure the product is fully dissolved.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the sodium bicarbonate solution, stopper the funnel, and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium bicarbonate solution (step 2 & 3) until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and aid in breaking any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow crude Crude Benzyl 2-bromoacetate dissolve Dissolve in Organic Solvent crude->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb separate_aq1 Separate Aqueous Layer (contains Sodium Bromoacetate) wash_bicarb->separate_aq1 Remove Acid wash_brine Wash with Brine wash_bicarb->wash_brine separate_aq2 Separate Aqueous Layer wash_brine->separate_aq2 dry Dry over Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate pure_product Pure Benzyl 2-bromoacetate evaporate->pure_product

Caption: Workflow for the purification of this compound using aqueous workup.

ChemicalStructures cluster_reactants Reactants cluster_product Product cluster_reagent Purification Reagent cluster_byproduct Washed Byproduct bromoacetic_acid Bromoacetic Acid (Impurity) sodium_bromoacetate Sodium Bromoacetate (in aqueous layer) bromoacetic_acid->sodium_bromoacetate + NaHCO3 benzyl_alcohol Benzyl Alcohol (Impurity) benzyl_bromoacetate This compound sodium_bicarbonate Sodium Bicarbonate

Caption: Key chemical species involved in the purification process.

References

Technical Support Center: Monitoring Benzyl 2-bromoacetate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving Benzyl 2-bromoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a reaction.[1] It allows you to visualize the consumption of starting materials (e.g., this compound and a nucleophile) and the formation of the product over time. This helps in determining the reaction's endpoint, identifying potential side products, and optimizing reaction conditions.

Q2: How do I choose an appropriate mobile phase (solvent system) for my this compound reaction?

A2: The choice of mobile phase is critical for good separation of spots on the TLC plate. A common starting point for separating this compound and related compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The polarity of the mobile phase should be adjusted to achieve a good separation of the spots, ideally with Rf values between 0.2 and 0.8 for the compounds of interest. A good starting ratio to test is 4:1 hexanes:ethyl acetate.

Q3: How can I visualize the spots on the TLC plate, as this compound and many organic reactants/products are colorless?

A3: Since this compound contains a benzene (B151609) ring, it is UV-active.[2] Therefore, the most common and non-destructive method for visualization is using a UV lamp (254 nm).[1][2] The spots will appear as dark patches on a fluorescent green background. For compounds that are not UV-active, various chemical stains can be used, such as potassium permanganate (B83412) or p-anisaldehyde stains, which react with certain functional groups to produce colored spots upon heating.[3]

Q4: What do the different spots on my developed TLC plate indicate?

A4: A properly run TLC plate for reaction monitoring will typically have three lanes: one for the starting material (e.g., this compound), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[4]

  • Starting Material Lane: Shows the position of the unreacted this compound.

  • Reaction Mixture Lane: At the beginning of the reaction, this lane will show a spot corresponding to the starting material. As the reaction progresses, this spot will diminish, and a new spot (the product) will appear.

  • Co-spot Lane: This lane helps to confirm the identity of the spots in the reaction mixture by comparing their positions to the starting material.

Q5: How do I know when my reaction is complete?

A5: The reaction is generally considered complete when the spot corresponding to the limiting reactant (e.g., this compound or the nucleophile) is no longer visible in the reaction mixture lane on the TLC plate.[4]

Experimental Protocol: TLC Monitoring of a this compound Reaction

This protocol outlines the detailed methodology for monitoring a typical reaction involving this compound, such as an esterification or alkylation.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)

  • Capillary tubes for spotting

  • Reaction mixture

  • Reference sample of this compound

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Forceps

  • Staining solution (e.g., potassium permanganate) and heat gun (optional)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on the baseline for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Reference): Using a clean capillary tube, spot a dilute solution of the starting material (this compound) on the first mark.

    • Lane 2 (Co-spot): On the second mark, first spot the starting material, and then, using a new capillary tube, carefully spot the reaction mixture on top of the starting material spot.

    • Lane 3 (Reaction Mixture): With a new capillary tube, spot the reaction mixture on the third mark.

    • Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

  • Develop the TLC Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the mobile phase. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.

  • Visualize the TLC Plate:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) in a dark environment. Circle the visible spots with a pencil.[1]

    • If necessary, use a chemical stain for further visualization. For example, dip the plate in a potassium permanganate solution and gently heat with a heat gun until colored spots appear.[3]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the reference lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Data Presentation: Rf Values

The following table summarizes typical Rf values for this compound and related compounds in a common TLC solvent system. These values can be used as a reference for analyzing your TLC plates.

CompoundMobile Phase (Hexanes:Ethyl Acetate)Approximate Rf ValuePolarity
This compound4:10.71Less Polar
Benzyl Alcohol4:1~0.3 - 0.4More Polar
Benzaldehyde4:1~0.5 - 0.6Moderately Polar
Typical Product (Ester/Ether)4:1Varies (often less polar than alcohol starting material)Varies

Note: Rf values are dependent on the specific experimental conditions (e.g., temperature, saturation of the chamber, and the specific brand of TLC plates) and should be considered approximate.

Troubleshooting Guide

Problem 1: My spots are streaking up the TLC plate.

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Possible Cause: The compound is highly polar and is interacting strongly with the silica (B1680970) gel.

    • Solution: Add a small amount of a polar solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds) to your mobile phase to reduce tailing.[5]

  • Possible Cause: The compound is degrading on the silica plate.

    • Solution: Consider using a different stationary phase, such as alumina (B75360) TLC plates.[5]

Problem 2: My spots are not moving off the baseline (Rf value is too low).

  • Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of your mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., try a 2:1 or 1:1 ratio).

Problem 3: All my spots are running to the top of the plate (Rf values are too high).

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of your mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes (e.g., try a 9:1 ratio).

Problem 4: I can't see any spots on my TLC plate after development.

  • Possible Cause: The sample was too dilute.

    • Solution: Spot the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration of the sample on the plate.[6]

  • Possible Cause: The compounds are not UV-active and you are only using a UV lamp for visualization.

    • Solution: Use a chemical stain, such as potassium permanganate or p-anisaldehyde, that is appropriate for the functional groups present in your compounds.[3]

  • Possible Cause: The compound has evaporated from the plate.

    • Solution: If your compounds are volatile, visualize the plate as soon as possible after development.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (Reference, Co-spot, Reaction) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize (UV/Stain) mark_front->visualize analyze Analyze Results (Rf, Spot Disappearance) visualize->analyze

Caption: Experimental workflow for monitoring a this compound reaction using TLC.

TLC_Troubleshooting cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution streaking Streaking Spots too_concentrated Sample Too Concentrated streaking->too_concentrated low_rf Low Rf (Spots at Baseline) wrong_polarity Incorrect Mobile Phase Polarity low_rf->wrong_polarity high_rf High Rf (Spots at Top) high_rf->wrong_polarity no_spots No Spots Visible not_uv_active Compound Not UV-Active no_spots->not_uv_active too_dilute Sample Too Dilute no_spots->too_dilute dilute_sample Dilute Sample too_concentrated->dilute_sample adjust_polarity Adjust Mobile Phase Polarity wrong_polarity->adjust_polarity use_stain Use Chemical Stain not_uv_active->use_stain concentrate_spot Concentrate Spotting too_dilute->concentrate_spot

Caption: Troubleshooting guide for common issues encountered during TLC analysis.

References

Avoiding hydrolysis of Benzyl 2-bromoacetate during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the hydrolysis of Benzyl (B1604629) 2-bromoacetate during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl 2-bromoacetate and why is its hydrolysis a concern?

This compound is an important reagent and intermediate in organic synthesis, widely used in the pharmaceutical industry. It possesses a reactive bromo group and an ester functional group. The ester group is susceptible to hydrolysis, particularly during aqueous workup, which can lead to the formation of bromoacetic acid and benzyl alcohol. This side reaction reduces the yield of the desired product and complicates purification.

Q2: Under what conditions is this compound most susceptible to hydrolysis?

The hydrolysis of this compound is significantly accelerated under both acidic and basic conditions. Basic conditions are particularly detrimental as they lead to saponification, an essentially irreversible hydrolysis of the ester. The rate of hydrolysis is also increased at higher temperatures. Therefore, prolonged exposure to aqueous acidic or basic solutions, especially at elevated temperatures, should be avoided.

Q3: What are the primary signs of this compound hydrolysis during an experiment?

The most common indications of hydrolysis are a lower than expected yield of the final product and the appearance of bromoacetic acid and benzyl alcohol as impurities. These can often be detected by analytical techniques such as Thin-Layer Chromatography (TLC), where new, more polar spots corresponding to the hydrolysis products may appear.

Q4: How can I minimize hydrolysis during the aqueous workup?

To minimize hydrolysis, it is crucial to control the pH, temperature, and duration of the aqueous workup. Key strategies include:

  • Performing all aqueous washes with ice-cold solutions.

  • Using weak bases, such as sodium bicarbonate, for neutralization and using them cautiously.

  • Minimizing the contact time between the organic layer containing the product and the aqueous layers.

  • Promptly drying the organic layer with an anhydrous drying agent after the final wash.

Troubleshooting Guide

This guide addresses specific issues that may arise during the aqueous workup of reactions involving this compound.

Problem Possible Cause Recommended Solution
Low product yield after workup Significant hydrolysis of this compound.Review the workup protocol. Ensure that all aqueous solutions were pre-cooled, that contact time with aqueous layers was minimal, and that any basic washes were performed quickly and with a weak base.
Presence of bromoacetic acid impurity in the final product Hydrolysis of the ester functionality.If a basic wash was used, ensure it was not too concentrated or in contact with the product for an extended period. Consider an alternative workup that avoids strongly basic conditions.
Emulsion formation during extraction High concentration of salts or polar impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective.
Product is wet after drying with anhydrous salts Insufficient amount of drying agent or insufficient drying time.Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together. Allow sufficient time for the drying process to complete, gently swirling the flask periodically.

Quantitative Data on Hydrolysis

pHHalf-life for Hydrolysis (Calculated)
72.280 days
85.473 hours

Data sourced from EPI Suite™ database.

This data indicates a significant increase in the rate of hydrolysis as the pH becomes more basic.

Experimental Protocol: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed for the workup of a reaction where this compound is the desired product in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).

Materials:

  • Ice bath

  • Separatory funnel

  • Pre-chilled deionized water

  • Pre-chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pre-chilled brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. Then, place the reaction flask in an ice bath to lower the temperature to 0-5°C.

  • Quenching (if applicable): If the reaction needs to be quenched, add a small amount of pre-chilled deionized water to the cold reaction mixture with stirring.

  • Extraction: a. Transfer the cooled reaction mixture to a separatory funnel. b. Add a portion of the organic solvent used for the reaction to ensure all the product is transferred. c. Add an equal volume of pre-chilled deionized water. d. Gently invert the separatory funnel several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation. e. Allow the layers to separate and drain the aqueous layer.

  • Neutralization (if necessary): a. To neutralize any acidic components, add a small volume of pre-chilled saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. b. Gently swirl the funnel and vent to release any CO₂ gas that evolves. c. Once gas evolution ceases, gently invert the funnel a few times. d. Quickly separate the aqueous layer. Crucially, minimize the contact time with the basic solution.

  • Brine Wash: a. Add a portion of pre-chilled brine to the organic layer. b. Gently invert the separatory funnel a few times. c. Allow the layers to separate and drain the brine layer. This step helps to remove residual water and some polar impurities.

  • Drying: a. Drain the organic layer into a clean Erlenmeyer flask. b. Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer. Add the drying agent in portions until it no longer clumps together and flows freely when the flask is swirled. c. Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Solvent Removal: a. Filter the dried organic solution to remove the drying agent. b. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the hydrolysis of this compound during aqueous workup.

G start Start Workup check_yield Is Product Yield Low? start->check_yield check_impurities Are Hydrolysis Impurities (Bromoacetic Acid/Benzyl Alcohol) Present? check_yield->check_impurities Yes no_impurities Yield is acceptable, no significant impurities. check_yield->no_impurities No review_protocol Review Workup Protocol check_impurities->review_protocol Yes end Successful Workup check_impurities->end No optimize_temp Use Ice-Cold Aqueous Solutions (0-5°C) review_protocol->optimize_temp optimize_time Minimize Contact Time with Aqueous Layers review_protocol->optimize_time optimize_base Use Weak Base (e.g., NaHCO3) and Minimize Contact Time review_protocol->optimize_base optimize_temp->end optimize_time->end optimize_base->end no_impurities->end

Caption: Troubleshooting workflow for this compound hydrolysis.

Technical Support Center: Esterification of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and synthesis of benzyl (B1604629) 2-bromoacetate via esterification of benzyl alcohol with 2-bromoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of benzyl 2-bromoacetate?

A1: The most frequently employed catalysts for the esterification of benzyl alcohol with 2-bromoacetic acid are strong acid catalysts. p-Toluenesulfonic acid (p-TSA) is a widely used homogeneous catalyst for this reaction.[1] Heterogeneous catalysts, such as silica (B1680970) gel-adsorbed acids, have also been effectively used.[1] Another documented method involves a catalyst system prepared from ferric tribromide and acetic anhydride (B1165640), used in conjunction with sodium bisulfate.[2]

Q2: What are the typical reaction conditions for this esterification?

A2: Reaction conditions vary depending on the chosen catalyst.

  • With p-toluenesulfonic acid , the reaction is often carried out in a solvent like benzene (B151609) or toluene (B28343) at elevated temperatures (e.g., 120 °C) with azeotropic removal of water using a Dean-Stark apparatus. Reaction times can be up to 24 hours.[1]

  • Using a silica gel adsorbed acid , the reaction can be performed at a lower temperature, for instance, 80 °C, over 24 hours under an inert atmosphere.[1]

  • The ferric tribromide/acetic anhydride/sodium bisulfate system involves a gradual temperature increase, starting from 50 °C and rising to around 90 °C under vacuum to facilitate water removal.[2]

Q3: What kind of yields can I expect for the synthesis of this compound?

A3: The reported yields for this reaction are generally good to excellent. For instance, the use of p-toluenesulfonic acid in benzene can lead to a quantitative yield.[1] A method using a silica gel adsorbed acid has been reported to provide an 83% yield.[1] A greener chemical synthesis method using a ferric tribromide-based catalyst system has been reported to achieve a yield of 95%.[2]

Q4: How can I purify the final product, this compound?

A4: Purification typically involves several steps. After the reaction, the mixture is usually cooled, and the product is extracted with an organic solvent like ether. The organic layer is then washed to remove unreacted acid and catalyst residues. A common washing agent is a 10% aqueous sodium bicarbonate solution, followed by water.[3] After drying the organic layer (e.g., with MgSO4 or Na2SO4), the solvent is removed under reduced pressure. Final purification is often achieved by silica gel column chromatography using a solvent system such as hexane/ethyl acetate (B1210297).[1][3]

Catalyst Performance Comparison

Catalyst SystemTemperatureReaction TimeSolventYieldNotes
p-Toluenesulfonic acid120 °C24 hBenzeneQuantitativeAzeotropic removal of water with a Dean-Stark trap is crucial.[1]
Silica gel adsorbed acid80 °C24 hNone (neat)83%Reaction performed under an argon atmosphere.[1]
Ferric tribromide / Acetic anhydride & Sodium bisulfate50-90 °C~3 hNone (neat)95%Reaction is conducted under vacuum to remove water.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to equilibrium. 2. Inactive catalyst. 3. Insufficient reaction time or temperature. 4. Presence of water in reactants or solvent.1. Ensure efficient removal of water using a Dean-Stark trap for azeotropic distillation or by performing the reaction under vacuum. 2. Use fresh or properly stored catalyst. For p-TSA, ensure it is anhydrous. 3. Monitor the reaction by TLC to determine completion and adjust time/temperature accordingly. 4. Use dry solvents and reactants.
Formation of Side Products (e.g., dibenzyl ether) 1. High reaction temperatures and strong acidic conditions can promote the self-condensation of benzyl alcohol.1. Consider using a milder catalyst or lowering the reaction temperature. Monitor the reaction closely to avoid prolonged reaction times at high temperatures.
Product Decomposition during Workup 1. This compound is a lachrymator and can be sensitive to strong basic conditions during washing, which may lead to hydrolysis of the ester.1. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact. Perform the workup at cooler temperatures if possible.
Difficulty in Product Purification 1. Incomplete removal of unreacted benzyl alcohol or 2-bromoacetic acid. 2. Formation of an emulsion during aqueous washing.1. Optimize column chromatography conditions (eluent polarity) for better separation. 2. To break emulsions, add a saturated brine solution during the workup.
Darkening of the Reaction Mixture 1. Polymerization of benzyl alcohol, especially with strong acids like sulfuric acid.1. Use a catalytic amount of a milder acid like p-TSA. Avoid using strong, dehydrating acids like concentrated H2SO4 in excess.

Experimental Protocols

Protocol 1: Esterification using p-Toluenesulfonic Acid
  • Reaction Setup: To a two-necked flask equipped with a Dean-Stark trap and a condenser, add bromoacetic acid (1.0 eq), benzyl alcohol (1.0 eq), p-toluenesulfonic acid (0.01 eq), and benzene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Reaction: Heat the mixture to reflux at 120°C for 24 hours, continuously removing the water collected in the Dean-Stark trap.

  • Workup: After cooling to room temperature, distill off the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel flash column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.[1]

Protocol 2: Esterification using Silica Gel Adsorbed Acid
  • Reaction Setup: In a round-bottom flask, mix the silica gel adsorbed acid catalyst, 2-bromoacetic acid (0.99 eq), and benzyl alcohol (1.0 eq).

  • Reaction: Stir the mixture at 80°C for 24 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, add diethyl ether and separate the organic layer from the silica gel by decantation. Repeat the extraction with ether.

  • Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography with a hexane/ethyl acetate eluent.[1]

Visual Guides

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants Mix Benzyl Alcohol, 2-Bromoacetic Acid, and Catalyst heat Heat Reaction Mixture (e.g., 80-120°C) reactants->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with NaHCO3(aq) and Water/Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Benzyl 2-bromoacetate chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed q1 Is water being effectively removed? start->q1 sol1 Improve water removal: - Check Dean-Stark setup - Apply vacuum - Use drying agents q1->sol1 No q2 Was the reaction monitored to completion? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase reaction time or temperature. Monitor reaction progress via TLC. q2->sol2 No q3 Are there significant side products? q2->q3 Yes a2_yes Yes a2_no No sol3 Consider milder catalyst or lower reaction temperature to prevent side reactions. q3->sol3 Yes end_node Re-evaluate purification and handling. q3->end_node No a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Guide to Benzyl 2-Bromoacetate and Ethyl 2-Bromoacetate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that can significantly influence reaction efficiency, yield, and downstream processing. Among the plethora of available reagents, benzyl (B1604629) 2-bromoacetate and ethyl 2-bromoacetate are two commonly employed C2 synthons for the introduction of an acetate (B1210297) moiety onto various nucleophiles. This guide provides an objective, data-driven comparison of their performance in O-, N-, and C-alkylation reactions, offering insights to aid in the strategic selection of the optimal reagent for specific synthetic challenges.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each reagent is essential for safe handling and effective reaction design. The following table summarizes key physicochemical data for benzyl 2-bromoacetate and ethyl 2-bromoacetate.

PropertyThis compoundEthyl 2-bromoacetate
CAS Number 5437-45-6[1]105-36-2[2]
Molecular Formula C₉H₉BrO₂[1]C₄H₇BrO₂[2]
Molecular Weight 229.07 g/mol [1]167.00 g/mol [2]
Appearance Colorless to light yellow liquidColorless to yellow liquid[2]
Boiling Point 166-170 °C at 22 mmHg158 °C[2]
Density 1.446 g/mL at 25 °C1.51 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in alcohol, benzene, and ether.[2]

Performance in Alkylation Reactions: A Data-Driven Analysis

While direct, head-to-head comparative studies under identical conditions are scarce in the literature, a survey of published data provides valuable insights into the relative performance of these two reagents in various alkylation reactions.

O-Alkylation

O-alkylation is a common transformation for the protection of hydroxyl groups or the synthesis of ethers. Both reagents are effective for this purpose, with the choice often depending on the desired final product and deprotection strategy.

SubstrateAlkylating AgentBaseSolventYield (%)Reference
4-Hydroxy-3-methoxy-benzyl alcoholEthyl 2-bromoacetateK₂CO₃Acetonitrile51[3]
Vanillin (B372448)Ethyl 2-bromoacetateK₂CO₃Acetone (B3395972)69[3]
N-Alkylation

The N-alkylation of amines, amides, and heterocyclic compounds is a cornerstone of pharmaceutical and medicinal chemistry. The benzyl ester of the alkylated product can be advantageous as the benzyl group can be removed under reductive conditions, leaving the carboxylic acid intact.

SubstrateAlkylating AgentBaseSolventYield (%)Notes
Indole (B1671886)Benzyl bromide (for comparison)KOHDMSO85-89Illustrates a common N-benzylation protocol.
Heterocyclic ketene (B1206846) aminalsBenzyl chloride (for comparison)-AcetonitrileModerate to goodC-alkylation is also observed.[4]

One notable difference in reactivity is highlighted in the synthesis of benzyl bromoacetoacetate, where the reaction of this compound with zinc is successful, while the analogous reaction with ethyl 2-bromoacetate fails.[5] This suggests that the nature of the ester group can significantly influence the outcome of certain reaction pathways.

Experimental Protocols

To provide a practical basis for the application of these reagents, detailed experimental protocols for representative O-, N-, and C-alkylation reactions are provided below.

O-Alkylation of Vanillin with Ethyl 2-bromoacetate

Procedure: To a solution of vanillin (5.00 g, 32.9 mmol) in acetone (50 mL) is added ethyl 2-bromoacetate (5.60 g, 33.5 mmol) and potassium carbonate (6.81 g, 49.3 mmol).[3] The mixture is heated at reflux for 14 hours.[3] After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the product.[3]

N-Alkylation of Indole (General Protocol)

Procedure: To a stirred suspension of a suitable base (e.g., NaH, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, a solution of indole (1.0 eq.) in the same solvent is added dropwise at 0 °C. The mixture is stirred for 30-60 minutes at this temperature. Then, a solution of the alkylating agent (this compound or ethyl 2-bromoacetate, 1.1 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

C-Alkylation of Diethyl Malonate (General Protocol)

Procedure: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol (B145695) under an inert atmosphere, diethyl malonate (1.0 eq.) is added dropwise. The mixture is stirred at room temperature for 30 minutes to ensure complete enolate formation. A solution of the alkylating agent (this compound or ethyl 2-bromoacetate, 1.0 eq.) in absolute ethanol is then added dropwise. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow

To illustrate the logical flow of a typical alkylation reaction, the following diagrams are provided.

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Nucleophile Nucleophile Reaction_Vessel Reaction Mixture Nucleophile->Reaction_Vessel Alkylating_Agent Benzyl or Ethyl 2-bromoacetate Alkylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Deprotection_Strategy Alkylated_Product_Bn Alkylated Product (Benzyl Ester) Deprotection_Bn Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Alkylated_Product_Bn->Deprotection_Bn Mild Conditions Alkylated_Product_Et Alkylated Product (Ethyl Ester) Deprotection_Et Saponification (e.g., NaOH, H₂O) Alkylated_Product_Et->Deprotection_Et Basic Conditions Final_Product_Acid Carboxylic Acid Deprotection_Bn->Final_Product_Acid Deprotection_Et->Final_Product_Acid

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl 2-bromoacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of alkylating agents is paramount. Benzyl (B1604629) 2-bromoacetate is a key reagent in this class, valued for its utility in introducing benzyl ester functionalities. This guide provides a comparative analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data alongside common alternatives, offering a valuable resource for compound verification and selection.

Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for Benzyl 2-bromoacetate and its structural analogs. These alternatives include variations in the halogen (Benzyl 2-chloroacetate) and the ester group (Ethyl 2-bromoacetate and tert-Butyl 2-bromoacetate).

Table 1: ¹H NMR Spectral Data Comparison

CompoundMethylene Protons (Br/Cl-CH₂)Methylene Protons (O-CH₂)Aromatic Protons (C₆H₅)Other ProtonsSolvent
This compound3.82 (s, 2H)[1]5.16 (s, 2H)[1]7.34 (s, 5H)[1]CDCl₃
Benzyl 2-chloroacetate4.10 (s, 2H)5.22 (s, 2H)7.37 (m, 5H)CDCl₃
Ethyl 2-bromoacetate3.84 (s, 2H)[2]4.22 (q, J=7.1 Hz, 2H)[2]1.29 (t, J=7.1 Hz, 3H)[2]CDCl₃
tert-Butyl 2-bromoacetate3.76 (s, 2H)1.48 (s, 9H)CDCl₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonyl Carbon (C=O)Methylene Carbon (Br/Cl-CH₂)Methylene Carbon (O-CH₂)Aromatic Carbons (C₆H₅)Other CarbonsSolvent
This compound166.925.967.9128.5, 128.6, 135.0CDCl₃
Benzyl 2-chloroacetate167.340.867.8128.6, 128.7, 135.0CDCl₃
Ethyl 2-bromoacetate167.126.262.314.0CDCl₃
tert-Butyl 2-bromoacetate166.127.683.127.9CDCl₃

Experimental Protocols

The following is a generalized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for compounds such as this compound and its alternatives.

Sample Preparation:

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Structural Relationships and Workflow

The following diagrams illustrate the structural relationships between the compared compounds and a typical experimental workflow for their analysis.

Structural Relationships of this compound and Alternatives BBA This compound BCA Benzyl 2-chloroacetate BBA->BCA Halogen Variation EBA Ethyl 2-bromoacetate BBA->EBA Ester Variation TBA tert-Butyl 2-bromoacetate BBA->TBA Ester Variation

Caption: Structural analogs of this compound.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in CDCl3 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Analyze Chemical Shifts & Integration Calibrate->Analyze Comparison Comparison Analyze->Comparison Compare with Alternatives

Caption: Workflow for NMR spectral analysis.

References

Interpreting the Mass Spectrum of Benzyl 2-bromoacetate: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Benzyl (B1604629) 2-bromoacetate. By comparing the observed fragment ions with known fragmentation patterns of similar compounds, we can elucidate the structure and stability of its key components. This information is crucial for the structural characterization and quality control of molecules in pharmaceutical and chemical research.

Data Presentation: Key Fragment Ions

The mass spectrum of Benzyl 2-bromoacetate is characterized by a distinct molecular ion peak and several major fragment ions. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in bromine-containing fragments.

m/z (mass-to-charge ratio)Proposed Fragment StructureIon Name/DescriptionKey Features
228/230[C₉H₉⁷⁹BrO₂]⁺ / [C₉H₉⁸¹BrO₂]⁺Molecular Ion (M⁺)Shows a 1:1 intensity ratio, characteristic of a molecule containing one bromine atom.[1]
149[C₈H₉O₂]⁺[M - Br]⁺Loss of a bromine radical.
121/123[CH₂⁷⁹BrCO]⁺ / [CH₂⁸¹BrCO]⁺Bromoacetyl cationAlpha-cleavage with loss of the benzyloxy radical.
108[C₇H₈O]⁺Benzyl alcohol cation radicalRearrangement product.[1]
107[C₇H₇O]⁺Benzyloxy cationCleavage of the ester bond.
91 [C₇H₇]⁺ Tropylium (B1234903) ion Base Peak , formed by the stable tropylium cation.[1]

Experimental Protocols

The data presented in this guide is based on standard electron ionization mass spectrometry (EI-MS) techniques.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral molecules or radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI mass spectrometer follows several key pathways, initiated by the high-energy electron impact. The resulting molecular ion is unstable and fragments to produce more stable ions. The most prominent fragmentation pathways are illustrated below.

Fragmentation_Pathway M This compound (M) m/z 228/230 M_ion [C₉H₉BrO₂]⁺˙ (Molecular Ion) m/z 228/230 M->M_ion - e⁻ frag_91 [C₇H₇]⁺ (Tropylium ion) Base Peak m/z 91 M_ion->frag_91 - BrCH₂COO• frag_107 [C₇H₇O]⁺ (Benzyloxy cation) m/z 107 M_ion->frag_107 - •CH₂Br frag_121_123 [CH₂BrCO]⁺ (Bromoacetyl cation) m/z 121/123 M_ion->frag_121_123 - C₇H₇O• frag_149 [C₈H₉O₂]⁺ ([M - Br]⁺) m/z 149 M_ion->frag_149 - Br•

Caption: Fragmentation pathway of this compound in EI-MS.

Interpretation of the Fragmentation Pathway:

The mass spectrum is dominated by the base peak at m/z 91 , which corresponds to the highly stable tropylium ion ([C₇H₇]⁺) .[1] This is a very common and characteristic fragmentation for benzyl-containing compounds. It is formed by the cleavage of the C-O bond of the ester and subsequent rearrangement of the benzyl cation.

The molecular ion peak is observed at m/z 228 and 230 with an approximate 1:1 ratio, which is the hallmark of a molecule containing a single bromine atom, due to the natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.[1]

Other significant fragments include:

  • The peak at m/z 107 , corresponding to the benzyloxy cation ([C₇H₇O]⁺) , formed by the cleavage of the bond between the carbonyl carbon and the bromine-bearing carbon.

  • The doublet at m/z 121 and 123 represents the bromoacetyl cation ([CH₂BrCO]⁺) , also exhibiting the characteristic 1:1 isotopic pattern of bromine.

  • A peak at m/z 149 indicates the loss of a bromine radical from the molecular ion, forming the [M - Br]⁺ fragment.

References

A Comparative Guide to Alternative Reagents for the Benzylation of Acidic Protons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylation of acidic protons is a fundamental and widely utilized transformation in organic synthesis, crucial for the protection of functional groups such as alcohols, phenols, carboxylic acids, and amines. The choice of benzylating agent is paramount and can significantly influence reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various alternative reagents for benzylation, supported by experimental data, to assist researchers in selecting the optimal method for their specific synthetic needs.

Traditional vs. Alternative Benzylating Agents: An Overview

Traditionally, the Williamson ether synthesis, employing benzyl (B1604629) halides (benzyl chloride or benzyl bromide) under basic conditions, has been the go-to method for O-benzylation.[1] Similarly, N-benzylation is often achieved through direct alkylation with benzyl halides. While effective, these methods can be limited by the requirement for strong bases, which may not be compatible with sensitive substrates.

This guide explores a range of alternative reagents that offer milder reaction conditions, improved selectivity, and broader functional group tolerance. These include benzyl tosylates, benzyl trichloroacetimidate (B1259523), 2-benzyloxy-1-methylpyridinium triflate, and methods involving benzyl alcohol as the benzylating agent under acidic or catalytic conditions.

Comparison of Reagent Performance

The following sections provide a comparative analysis of different benzylating agents for various classes of acidic protons, with quantitative data summarized in tables.

O-Benzylation of Alcohols

The protection of alcohols as benzyl ethers is a common step in multi-step synthesis. While benzyl halides are standard, several alternatives offer distinct advantages.

Table 1: Comparison of Reagents for the O-Benzylation of Alcohols

Reagent/MethodSubstrateConditionsYield (%)Reference
Benzyl Bromide (Williamson Ether Synthesis)Methyl α-D-glucopyranosideNaH, DMF, 0°C to RT, 16-24hHigh (not specified)[2]
Benzyl Trichloroacetimidate3-Hydroxymethyl-2-methyl cyclopentanoneTrifluoromethanesulfonic acid (catalyst), CH₂Cl₂, 0°C to RT, 24h60[3]
2-Benzyloxy-1-methylpyridinium triflateVarious primary and secondary alcoholsMgO, Benzotrifluoride (B45747), HeatGood to Excellent[4]
2-Benzyloxy-1-methylpyridinium triflateIn-situ generation from 2-benzyloxypyridine and methyl triflateMgO, Toluene, 0°C to 90°C, 24hGood to Excellent[5]

Discussion:

  • Benzyl Trichloroacetimidate is an excellent alternative for acid-sensitive substrates, as it operates under mildly acidic conditions.[3] It is particularly useful for the benzylation of complex molecules where basic conditions could lead to side reactions or degradation.

  • 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable, neutral organic salt that provides benzyl ethers upon warming in the presence of an alcohol.[4][6] This reagent is highly effective for primary and secondary alcohols and is compatible with base-sensitive functional groups.[7]

O-Benzylation of Phenols

The benzylation of phenols is crucial in the synthesis of various pharmaceuticals and natural products.

Table 2: Comparison of Reagents for the O-Benzylation of Phenols

Reagent/MethodSubstrateConditionsYield (%)Reference
Benzyl AlcoholPhenol (B47542)H₂SO₄ (94%), 140°C, 5hup to 95.8[8]
Benzyl Alcoholo-CresolH₂SO₄ (94%), 120-160°CHigh (not specified)[9]
Benzyl AlcoholPhenolActivated Alumina, 125-300°CHigh (selectivity for o-isomer)[10]

Discussion:

  • Benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid offers a high-yielding method for phenol benzylation.[8][11] This method is cost-effective but requires high temperatures and strongly acidic conditions, which may not be suitable for all substrates. The reaction of phenol with benzyl alcohol can yield up to 95.8% of benzylphenol under optimized conditions.[8]

  • Using activated alumina as a catalyst with benzyl alcohol provides a method for selective ortho-benzylation of phenol.[10]

N-Benzylation of Amines

The introduction of a benzyl group to an amine can serve as a protecting group strategy or be a key step in the synthesis of target molecules.

Table 3: Comparison of Reagents for the N-Benzylation of Amines

Reagent/MethodSubstrateConditionsYield (%)Reference
Benzyl ChlorideAnilineK₂CO₃, DMF, 80°C, 6h92[12]
Benzyl Chloroformate (Cbz-Cl)Various aminesWater, RTExcellent[13]
Benzaldehyde (B42025) (Reductive Amination)Benzaldehyde and AnilineRuCl₂(PPh₃)₃, H₂, NH₃, t-amyl alcohol, 130°CHigh (kinetic data)[14]
Benzyl AlcoholPrimary AminesPd/AlO(OH), O₂ or H₂, 90°Cup to 92 (for secondary amine)[15]

Discussion:

  • Benzyl Chloroformate (Cbz-Cl) is a widely used reagent for the protection of amines as their benzyloxycarbonyl (Cbz) derivatives.[16][17] The reaction can be performed under aqueous conditions, offering a green and efficient method.[13]

  • Reductive Amination using benzaldehyde and a reducing agent is a powerful method for the synthesis of benzylamines.[18][19][20] Catalytic systems, for instance using ruthenium catalysts, enable the reductive amination of benzaldehyde to produce benzylamine.[14]

  • Palladium-catalyzed coupling of benzyl alcohols and primary amines provides a selective synthesis of imines or secondary amines by controlling the reaction conditions, offering an additive-free and green chemical process.[15]

Benzylation of Carboxylic Acids

The formation of benzyl esters is a common strategy for the protection of carboxylic acids.

Table 4: Comparison of Reagents for the Benzylation of Carboxylic Acids

Reagent/MethodSubstrateConditionsYield (%)Reference
Benzyl Bromideα,β-Unsaturated carboxylic acidsNaHCO₃, DMF/1,4-dioxane, RT75-95[12]
2-Benzyloxy-1-methylpyridinium triflateMosher's acidEt₃N, Toluene, Heat, 24h98[6]
Phenyliodine(III) diacetate (PIDA)/NaBrBenzylic C-H bondsCH₂Cl₂, 40°CGood to Excellent[21]

Discussion:

  • Benzyl bromide with a mild base like sodium bicarbonate provides a simple and high-yielding method for the benzylation of α,β-unsaturated carboxylic acids.[12]

  • 2-Benzyloxy-1-methylpyridinium triflate offers a neutral alternative for the benzylation of carboxylic acids, which is particularly useful for substrates containing acid- or base-labile functional groups.[6]

  • An oxidation system with phenyliodine(III) diacetate (PIDA) and sodium bromide allows for the direct introduction of carboxylic acids into benzylic C-H bonds, representing a novel approach to benzyl ester formation.[21]

Experimental Protocols

General Protocol for O-Benzylation of a Phenol using Benzyl Alcohol and Sulfuric Acid
  • Materials: Phenol, Benzyl Alcohol, Sulfuric Acid (94%), Petroleum ether.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a condenser, thermometer, dropping funnel, and magnetic stirrer, charge the phenol and sulfuric acid.

    • Heat the mixture to the desired temperature (e.g., 140°C).

    • Gradually add benzyl alcohol to the mixture over a set period (e.g., 2 hours) with constant stirring.

    • After the addition is complete, continue stirring for an additional period (e.g., 3 hours) at the same temperature.

    • Cool the reaction mixture to room temperature and dissolve it in petroleum ether.

    • Neutralize the mixture, wash it several times with distilled water, and then subject it to distillation to remove unreacted starting materials and solvent.

    • The final product can be purified by distillation.[8][11]

General Protocol for O-Benzylation of an Alcohol using 2-Benzyloxy-1-methylpyridinium triflate
  • Materials: Alcohol, 2-Benzyloxy-1-methylpyridinium triflate, Magnesium oxide (MgO), Benzotrifluoride (or Toluene).

  • Procedure:

    • To a reaction vessel, add the alcohol, 2-benzyloxy-1-methylpyridinium triflate, and magnesium oxide.

    • Add benzotrifluoride (or toluene) as the solvent.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and filter to remove MgO.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography.[4][7]

General Protocol for N-Benzylation of an Amine via Reductive Amination
  • Materials: Amine, Benzaldehyde, Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) - STAB), Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Procedure:

    • To a round-bottom flask, add the amine and benzaldehyde in a suitable solvent like DCM or DCE.

    • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Acetic acid can be added as a catalyst.

    • Add the reducing agent (e.g., STAB) portion-wise to the solution.

    • Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be further purified by chromatography.

Visualizing Reaction Pathways and Workflows

General Mechanism of SN2 Benzylation

G cluster_deprotonation Deprotonation cluster_substitution Nucleophilic Substitution (SN2) Nu Nucleophile (R-XH) Base Base Nuc Nucleophile Anion (R-X⁻) Nu->Nuc + Base HB Protonated Base (H-Base) BnX Benzylating Agent (Bn-L) Product Benzylated Product (R-X-Bn) Nuc->Product + Bn-L LeavingGroup Leaving Group (L⁻)

Caption: General S_N2 mechanism for the benzylation of an acidic proton (X = O, N).

Experimental Workflow for a Typical Benzylation Reaction

G Start Combine Substrate, Reagent, and Solvent Reaction Stir at appropriate temperature Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction complete Drying Dry organic layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize final product Purification->Characterization

Caption: A generalized experimental workflow for a benzylation reaction followed by purification.

Conclusion

The selection of an appropriate benzylating agent is a critical decision in the planning of a synthetic route. While traditional methods using benzyl halides remain valuable, a growing number of alternative reagents provide milder and more selective options for the benzylation of alcohols, phenols, amines, and carboxylic acids. This guide provides a comparative framework to aid researchers in navigating these choices, ultimately enabling more efficient and successful syntheses. For substrates sensitive to harsh basic or acidic conditions, reagents like benzyl trichloroacetimidate and 2-benzyloxy-1-methylpyridinium triflate present excellent alternatives. For cost-effective large-scale synthesis of benzylated phenols, benzyl alcohol with an acid catalyst can be a viable option. The choice will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy.

References

A Comparative Guide to the Efficacy of Benzyl 2-bromoacetate and Benzyl Chloride as Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of a benzyl (B1604629) group is a frequent and critical step in the construction of complex molecules, particularly in the development of pharmaceuticals and other fine chemicals. The choice of the appropriate benzylating agent is paramount to ensure high reaction efficiency, selectivity, and yield. This guide provides a comprehensive comparison of two commonly employed benzylating agents: Benzyl 2-bromoacetate and benzyl chloride.

Executive Summary

Benzyl chloride is a widely utilized and cost-effective reagent for the benzylation of a diverse range of nucleophiles, including alcohols, phenols, amines, and thiols. Its reactivity is well-documented, making it a reliable choice for many standard synthetic applications. This compound, while also an effective benzylating agent, is structurally more complex due to the presence of the bromoacetate (B1195939) moiety. This structural difference influences its reactivity and provides alternative synthetic handles.

The primary distinction in their efficacy lies in the nature of the leaving group and the electronic effects of the substituent on the benzylic carbon. Generally, the bromide in this compound is a better leaving group than the chloride in benzyl chloride, which can lead to faster reaction rates under similar conditions. However, the electron-withdrawing nature of the adjacent ester carbonyl group in this compound can decrease the nucleophilicity of the benzylic carbon, potentially slowing down SN2 reactions compared to the unsubstituted benzyl chloride.

This guide will delve into the available quantitative data for both reagents, provide detailed experimental protocols for key reactions, and illustrate the underlying reaction pathways.

Data Presentation: A Comparative Overview

The following tables summarize representative yields for O-alkylation (Williamson Ether Synthesis) and N-alkylation reactions using benzyl chloride. While direct side-by-side comparative data with this compound under identical conditions is not extensively available in the literature, the data for benzyl chloride serves as a benchmark for typical benzylation reactions.

Table 1: O-Alkylation of Phenols and Alcohols with Benzyl Halides (Williamson Ether Synthesis)
SubstrateBenzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenol (B47542)Benzyl chlorideK₂CO₃AcetoneReflux8>95
4-NitrophenolBenzyl chlorideK₂CO₃DMF80492
Benzyl alcoholBenzyl bromideNaHDMF0 to rt-96[1]
DehydroestroneBenzyl chloride-----[2]

Note: Reaction conditions can significantly influence the outcome. The Williamson ether synthesis is an SN2 reaction, and primary alkyl halides like benzyl chloride and benzyl bromide generally provide the best results[2].

Table 2: N-Alkylation of Amines with Benzyl Halides
SubstrateBenzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline (B41778)Benzyl chlorideNaHCO₃Water90-95476-81[3]
N-benzyl-2-phenylacetamideBenzyl chlorideKOHToluene604-[4]

Reactivity and Performance Comparison

The choice between this compound and benzyl chloride often depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the need for subsequent functionalization.

  • Leaving Group Ability : Bromide is a better leaving group than chloride. This would generally favor a faster reaction rate for this compound in nucleophilic substitution reactions.

  • Electronic Effects : The ester group in this compound is electron-withdrawing, which can influence the reactivity of the benzylic carbon. In SN2 reactions, this can decrease the rate of reaction.

  • Steric Hindrance : For sterically hindered substrates, the choice of benzylating agent and reaction conditions is crucial to avoid elimination side reactions, which are more prevalent with secondary and tertiary alkyl halides[2].

  • Subsequent Reactions : The bromoacetate moiety in the product of a reaction with this compound provides a handle for further synthetic transformations, such as hydrolysis of the ester or substitution of the bromide.

Experimental Protocols

Detailed methodologies for representative O-benzylation and N-benzylation reactions are provided below. These protocols can be adapted for various substrates, with the understanding that reaction times and temperatures may need to be optimized.

Protocol 1: O-Benzylation of a Phenol using Benzyl Chloride (Williamson Ether Synthesis)

This protocol is a general procedure for the synthesis of benzyl phenyl ethers.

Materials:

  • Substituted phenol (1.0 equiv)

  • Benzyl chloride (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetone (as solvent)

Procedure:

  • To a solution of the phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzyl ether.

Protocol 2: N-Benzylation of Aniline with Benzyl Chloride

This protocol is adapted from a procedure in Organic Syntheses[3].

Materials:

  • Aniline (4 moles)

  • Sodium bicarbonate (NaHCO₃) (1.25 moles)

  • Benzyl chloride (1 mole)

  • Water

Procedure:

  • In a flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place aniline, sodium bicarbonate, and water[3].

  • Heat the mixture to 90-95°C on a steam bath with vigorous stirring[3].

  • Slowly add benzyl chloride from the separatory funnel over a period of at least 1.5 to 2 hours[3].

  • Continue the reaction for a total of four hours[3].

  • Cool the mixture and filter with suction[3].

  • Separate the organic layer and wash it with a saturated salt solution[3].

  • Dry the organic layer with anhydrous sodium sulfate (B86663) and filter[3].

  • Remove the excess aniline by distillation under reduced pressure to yield benzylaniline[3].

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for benzylation reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alcohol/Phenol Alcohol/Phenol Alkoxide_Formation Alkoxide Formation (Deprotonation) Alcohol/Phenol->Alkoxide_Formation Base Base Base->Alkoxide_Formation Benzyl_Halide Benzyl Halide (Benzyl Chloride or This compound) SN2_Attack SN2 Nucleophilic Attack Benzyl_Halide->SN2_Attack Alkoxide_Formation->SN2_Attack Ether Benzyl Ether SN2_Attack->Ether Salt Salt Byproduct SN2_Attack->Salt

Caption: Williamson Ether Synthesis Pathway.

N_Benzylation_Pathway cluster_reactants Reactants cluster_products Products Amine Amine SN2_Reaction SN2 Reaction Amine->SN2_Reaction Benzyl_Halide Benzyl Halide (Benzyl Chloride or This compound) Benzyl_Halide->SN2_Reaction Base Base Acid_Byproduct Acid Byproduct (neutralized by base) Base->Acid_Byproduct Neutralization Benzylated_Amine Benzylated Amine SN2_Reaction->Benzylated_Amine SN2_Reaction->Acid_Byproduct

Caption: N-Benzylation Reaction Pathway.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactant Solution (Nucleophile + Base in Solvent) Start->Reactant_Prep Add_Benzylating_Agent Add Benzylating Agent (Benzyl Chloride or This compound) Reactant_Prep->Add_Benzylating_Agent Reaction Heat and Stir (Monitor by TLC) Add_Benzylating_Agent->Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Benzylation.

Conclusion

Both this compound and benzyl chloride are effective reagents for the introduction of a benzyl group in organic synthesis. Benzyl chloride is a well-established, cost-effective option for a wide array of benzylation reactions. This compound, while potentially more reactive due to the better leaving group, offers the added advantage of a functional handle for subsequent synthetic modifications. The choice between these two reagents should be guided by the specific reactivity of the substrate, the desired reaction conditions, and the overall synthetic strategy. For straightforward benzylation, benzyl chloride remains a robust and economical choice. For syntheses requiring milder conditions or a site for further functionalization, this compound presents a valuable alternative.

References

A Comparative Guide to the Infrared Spectroscopy of Benzyl 2-bromoacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a rapid and effective tool for the identification of functional groups, providing critical insights into the composition of newly synthesized molecules. This guide offers a detailed comparison of the IR spectral characteristics of benzyl (B1604629) 2-bromoacetate and related ester derivatives, supported by experimental data and protocols.

Comparison of Characteristic Infrared Absorptions

The introduction of a bromine atom on the alpha-carbon of the acetate (B1210297) moiety in benzyl 2-bromoacetate significantly influences the electronic environment of the carbonyl group. This substitution, along with the electronic effects of the benzyl group, results in discernible shifts in the characteristic IR absorption frequencies when compared to simpler esters. The table below summarizes the key IR absorption bands for this compound and a selection of relevant comparative compounds.

Functional GroupVibration ModeThis compound (cm⁻¹)Benzyl Acetate (cm⁻¹)Ethyl Bromoacetate (cm⁻¹)Methyl Bromoacetate (cm⁻¹)
Carbonyl (C=O)Stretch~17501735 - 1750~1735~1741
C-O (Ester)Stretch~1215, ~11001000 - 1300~1280, ~1100~1280, ~1160
Aromatic C-HStretch3000 - 31003000 - 3100N/AN/A
Aliphatic C-HStretch2850 - 30002850 - 29502900 - 30002900 - 3000
Aromatic C=CStretch~1450, ~15001400 - 1600N/AN/A
C-BrStretch~690N/A650 - 750~680

The electronegative bromine atom in this compound and other α-bromoesters exerts an inductive effect, withdrawing electron density from the carbonyl carbon. This leads to a strengthening of the C=O bond and a shift of its stretching frequency to a higher wavenumber compared to non-halogenated analogues.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

The following protocol outlines the procedure for acquiring an IR spectrum of a liquid sample such as this compound using an ATR-FTIR spectrometer.

Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

  • Data Processing:

    • Process the acquired spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the precise wavenumbers of the absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Logical Workflow for IR Characterization

The following diagram illustrates the logical workflow for characterizing a this compound derivative using IR spectroscopy.

IR_Characterization_Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis & Interpretation Sample_Preparation Prepare Liquid Sample Acquire_Background Acquire Background Spectrum Sample_Preparation->Acquire_Background Clean ATR Crystal Acquire_Sample_Spectrum Acquire Sample Spectrum Acquire_Background->Acquire_Sample_Spectrum Apply Sample Process_Data Process Spectrum (e.g., Baseline Correction) Acquire_Sample_Spectrum->Process_Data Identify_Functional_Groups Identify Key Functional Group Regions (C=O, C-O, C-H, C-Br) Process_Data->Identify_Functional_Groups Compare_with_Reference Compare with Reference Spectra (e.g., Benzyl Acetate) Analyze_Shifts Analyze Frequency Shifts (Inductive Effects) Compare_with_Reference->Analyze_Shifts Structural_Confirmation Confirm Structure Analyze_Shifts->Structural_Confirmation Identify_Functional_groups Identify_Functional_groups Identify_Functional_groups->Compare_with_Reference

Caption: Workflow for IR analysis of this compound.

References

Benchmarking Benzyl 2-bromoacetate: A Comparative Guide to its Cytotoxicity Against Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of benzyl (B1604629) 2-bromoacetate against other well-established alkylating agents. By presenting objective experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their drug development and cellular research endeavors.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of benzyl 2-bromoacetate and other common alkylating agents across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented. It is important to note that IC50 values can vary between studies due to differing experimental conditions.

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)Reference
This compound Data Not Available---
Bromoacetic Acid MCF7 (Breast Cancer)24, 48, 72Not specified as IC50[1]
Cisplatin A549 (Lung Carcinoma)48~7.5
MCF-7 (Breast Adenocarcinoma)48~6.4
U87 MG (Glioblastoma)249.5
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4
HL-60 (Promyelocytic Leukemia)Not Specified~200
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3

Experimental Protocols

The following are detailed methodologies for commonly employed cytotoxicity assays used to evaluate alkylating agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of the alkylating agent (and a vehicle control, typically DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric method to the MTT assay but offers the advantage of a soluble formazan product, simplifying the protocol.

Principle: MTS is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES (phenazine ethosulfate) solution to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Mechanisms of Action

Alkylating agents exert their cytotoxic effects primarily by inducing DNA damage, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis (programmed cell death).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start cell_culture Cell Culture Seeding start->cell_culture compound_prep Compound Dilution start->compound_prep treatment Treat Cells with Alkylating Agents cell_culture->treatment compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation add_reagent Add MTT or MTS Reagent incubation->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50 end end ic50->end End

The general mechanism involves the covalent attachment of alkyl groups to DNA, leading to DNA strand breaks, cross-linking, and impaired DNA replication and transcription. This DNA damage activates complex signaling pathways, often involving the tumor suppressor protein p53.

Alkylating_Agent_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage Response cluster_outcomes Cellular Outcomes alkylating_agent Alkylating Agent dna_damage DNA Alkylation & Damage alkylating_agent->dna_damage p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) dna_damage->cell_cycle_arrest apoptosis Apoptosis bax_bak Bax/Bak Activation caspases Caspase Activation

Bromoacetic acid, the core structure of this compound, has been shown to induce apoptosis through both intrinsic and extrinsic pathways. Studies on the MCF7 breast cancer cell line indicated that bromoacetic acid treatment led to increased expression of key apoptosis-regulating genes such as BAK, CASP3, and CASP8[1]. This suggests that compounds like this compound may trigger a robust apoptotic response in cancer cells.

Furthermore, benzyl isothiocyanate, another benzyl derivative, has been shown to induce apoptosis in human breast cancer cells through the generation of reactive oxygen species (ROS) and the regulation of Bax and Bak proteins[2]. While not a direct analogue, this provides insight into potential mechanisms that could be shared by benzyl-containing compounds.

References

A Comparative Analysis of Reactivity: Benzyl 2-Bromoacetate vs. Methyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of synthetic endeavors. This guide provides an in-depth comparison of the reactivity of two common alkylating agents: benzyl (B1604629) 2-bromoacetate and methyl bromoacetate (B1195939). This analysis is supported by foundational principles of organic chemistry and available experimental data to inform the strategic choice between these two valuable compounds.

Executive Summary

Benzyl 2-bromoacetate and methyl bromoacetate are both effective electrophiles in nucleophilic substitution reactions, particularly S(_N)2 reactions. While structurally similar, the presence of a benzyl ester in the former and a methyl ester in the latter imparts distinct reactivity profiles. In general, methyl bromoacetate is expected to exhibit a faster reaction rate in S(_N)2 reactions due to lower steric hindrance. However, the benzyl group in this compound can influence reactivity through electronic effects and offers advantages in specific applications, such as in the synthesis of certain pharmaceutical intermediates where the benzyl group can serve as a protecting group that is readily removed by hydrogenolysis.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of alkyl halides in S(_N)2 reactions is primarily governed by three factors: steric hindrance, the nature of the leaving group, and the electronic effects of substituents.

  • Steric Hindrance: S(_N)2 reactions involve a backside attack of the nucleophile on the carbon atom bearing the leaving group. Bulky substituents around this carbon atom hinder the approach of the nucleophile, thereby slowing down the reaction rate. Methyl groups are significantly smaller than benzyl groups, suggesting that methyl bromoacetate would be sterically less hindered and therefore more reactive.

  • Leaving Group: In both this compound and methyl bromoacetate, the leaving group is a bromide ion. Since the leaving group is identical, this factor does not contribute to a difference in their intrinsic reactivity.

  • Electronic Effects: The phenyl ring in the benzyl group of this compound can exert a weak electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the α-carbon. More importantly, the phenyl ring can stabilize the transition state of the S(_N)2 reaction through π-orbital overlap, a phenomenon that can accelerate the reaction. This stabilizing effect can, in some cases, counteract the increased steric hindrance.

Quantitative Data Comparison

While direct, side-by-side kinetic studies comparing this compound and methyl bromoacetate under identical conditions are not extensively reported in the literature, we can infer their relative reactivities from studies on analogous compounds. For instance, kinetic studies on the reaction of ethyl bromoacetate with various nucleophiles demonstrate second-order kinetics, typical of S(_N)2 reactions.[1] The rate of these reactions is sensitive to the electronic properties of the nucleophile.[1]

General principles of S(_N)2 reactivity dictate that methyl halides are typically more reactive than primary alkyl halides. For example, in reactions with a given nucleophile, methyl bromide reacts significantly faster than ethyl bromide. While benzyl bromide is a primary halide, its reactivity is often enhanced compared to other primary alkyl halides due to the electronic stabilization of the transition state by the phenyl ring.[2] However, the additional bulk of the entire benzyl acetate (B1210297) group compared to a methyl group is expected to be the dominant factor in most cases, leading to a slower reaction rate for this compound.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for conducting alkylation reactions with these reagents.

General Protocol for Alkylation of a Phenol (B47542)
  • Preparation: To a solution of the desired phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a base (e.g., potassium carbonate, 1.5 equivalents).

  • Reaction: The mixture is stirred at room temperature for 30 minutes. Then, either this compound (1.1 equivalents) or methyl bromoacetate (1.1 equivalents) is added dropwise.

  • Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature or 50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove the base. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the S(_N)2 reaction mechanism and a typical experimental workflow.

Caption: S(_N)2 reaction mechanism for bromoacetates.

Experimental_Workflow A 1. Dissolve Phenol and Base in Solvent B 2. Add Bromoacetate (Benzyl or Methyl) A->B C 3. Monitor Reaction by TLC B->C D 4. Reaction Work-up (Filtration & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for alkylation.

Conclusion

The choice between this compound and methyl bromoacetate depends on the specific requirements of a chemical synthesis. For reactions where high reactivity and minimal steric hindrance are paramount, methyl bromoacetate is generally the superior choice. However, This compound offers the advantage of introducing a benzyl group that can be selectively removed, a feature that is highly valuable in multi-step syntheses and the preparation of complex molecules in drug development. Researchers should consider the steric and electronic nature of their nucleophile and the overall synthetic strategy when selecting between these two versatile reagents. Direct comparative kinetic experiments under the specific planned reaction conditions are recommended to make the most informed decision.

References

Analytical methods for confirming the purity of Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. Benzyl (B1604629) 2-bromoacetate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of the three principal analytical methods for confirming the purity of Benzyl 2-bromoacetate: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each technique and present supporting data to aid in the selection of the most appropriate method for your specific analytical needs.

Method Comparison at a Glance

The selection of an analytical method for purity determination hinges on several factors, including the nature of potential impurities, the desired level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

FeatureGC-FIDHPLC-UVqNMR
Principle Separation based on volatility and polarity; detection by ionization in a hydrogen flame.Separation based on polarity; detection by UV absorbance.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[1]
Selectivity Excellent for separating volatile and semi-volatile compounds.Good for separating a wide range of non-volatile compounds, including polar and non-polar analytes.Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).High (typically ppm levels).Moderate (typically requires mg of sample).
Common Impurities Detected Residual starting materials (benzyl alcohol, bromoacetic acid if derivatized), other volatile by-products.Unreacted starting materials, non-volatile by-products, and degradation products.A wide range of impurities containing the NMR-active nucleus (e.g., ¹H).
Advantages High resolution for volatile compounds, robust and widely available.Versatile for a broad range of compounds, well-established for pharmaceutical analysis.Absolute quantitation without the need for a specific reference standard, provides structural information.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Requires a chromophore for UV detection, may have challenges with co-eluting impurities.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Potential Impurities in this compound

The purity of this compound is primarily affected by residual starting materials and by-products from its synthesis. The most common synthesis involves the esterification of bromoacetic acid with benzyl alcohol.[2][3][4] Therefore, potential impurities include:

  • Benzyl alcohol: Unreacted starting material.

  • Bromoacetic acid: Unreacted starting material.

  • Dibenzyl ether: A potential by-product from the self-condensation of benzyl alcohol under acidic conditions.

  • Benzyl acetate (B1210297): Formed if acetate is present as an impurity.

  • Degradation products: Hydrolysis of the ester bond can lead to the formation of benzyl alcohol and bromoacetic acid.[1]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for assessing the purity of volatile compounds like this compound. It is particularly effective for detecting volatile impurities such as residual benzyl alcohol.

Methodology:

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Split/splitless injector.

    • Capillary column: A non-polar or medium-polarity column is suitable, for example, a 5% phenyl/95% methylpolysiloxane column (e.g., DB-5, HP-5) with dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Reagents:

    • High-purity helium or hydrogen as the carrier gas.

    • High-purity hydrogen and air for the FID.

    • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

    • This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 50 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by area normalization, assuming that all impurities have a similar response factor to the main component. For higher accuracy, a corrected area percent method using relative response factors for known impurities should be employed.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a versatile method for the purity determination of this compound, capable of separating a wider range of non-volatile impurities.

Methodology:

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents:

    • HPLC grade acetonitrile (B52724) and water.

    • Phosphoric acid or formic acid for mobile phase pH adjustment.

    • This compound reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Gradient Program:

      • 0-15 min: 40% B to 90% B.

      • 15-20 min: Hold at 90% B.

      • 20.1-25 min: Re-equilibrate at 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

    • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • The purity is calculated using the area percent method, similar to the GC-FID analysis.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of analysis that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] It relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of protons giving rise to that signal.

Methodology:

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

    • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The IS should be soluble in the same deuterated solvent as the sample.

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and about 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an appropriate amount (e.g., 0.7 mL) of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This typically involves:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30-60 seconds is often sufficient).

      • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet for the benzylic CH₂ protons) and a signal from the internal standard.

    • The purity of this compound is calculated using the following formula:

    Purity_sample (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Logical Workflow for Method Selection

The choice of the analytical method depends on the specific goal of the analysis. The following diagram illustrates a decision-making workflow.

MethodSelection start Purity Analysis of This compound q1 Routine Quality Control? start->q1 q2 Absolute Purity Value Required? q1->q2 No hplc HPLC-UV q1->hplc Yes q3 Volatile Impurity Screening Needed? q2->q3 No qnmr qNMR q2->qnmr Yes q3->hplc No gc GC-FID q3->gc Yes

Caption: Decision workflow for selecting an analytical method.

Conclusion

The purity of this compound can be reliably determined using GC-FID, HPLC-UV, and qNMR spectroscopy.

  • GC-FID is an excellent choice for routine quality control, especially for identifying and quantifying volatile impurities like residual benzyl alcohol.

  • HPLC-UV offers greater versatility for a broader range of non-volatile impurities and is a staple in pharmaceutical analysis.

  • qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of this compound, making it invaluable for the certification of reference materials and for high-accuracy applications.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC-UV can be used for the primary purity analysis, while GC-FID can be employed to screen for residual solvents, and qNMR can provide an orthogonal, absolute purity value. This multi-faceted approach ensures a thorough understanding of the impurity profile of this compound, leading to higher quality and more reliable scientific outcomes.

References

Safety Operating Guide

Proper Disposal of Benzyl 2-bromoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Benzyl (B1604629) 2-bromoacetate, a hazardous chemical commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document outlines the necessary personal protective equipment, step-by-step disposal instructions, and waste management protocols.

Immediate Safety and Handling Precautions

Benzyl 2-bromoacetate is a lachrymator and a skin, eye, and respiratory irritant.[1] It is imperative to handle this compound with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Wear nitrile gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

In case of accidental exposure, rinse the affected area with copious amounts of water and seek immediate medical attention.

Disposal Procedures: Neutralization via Hydrolysis

Unused or waste this compound should be treated as hazardous waste and disposed of through a licensed disposal company.[2][3] Do not discharge the chemical into drains.[2][3] For laboratory-scale quantities, a recommended method for neutralization prior to collection by a waste management service is hydrolysis with a dilute basic solution. This process, known as saponification, converts the ester into a carboxylate salt and benzyl alcohol.[4][5]

Experimental Protocol for Neutralization

This protocol is designed for the safe neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Water (H₂O)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the container with the this compound waste in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Prepare Base Solution: Prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH) in water.

  • Neutralization: Slowly add the dilute sodium hydroxide solution to the this compound waste while stirring. A general guideline is to use a molar excess of the base to ensure complete hydrolysis.

  • Monitoring: Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base solution until the pH is stable in the basic range (pH > 8).

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis reaction is complete.

  • Verification (Optional): If feasible and necessary, the completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Final pH Adjustment: After the reaction is complete, neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) until the pH is between 6 and 8.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by a licensed disposal company.

Quantitative Data for Disposal

ParameterGuidelineRationale
Neutralizing Agent Dilute Sodium Hydroxide (NaOH) Solution (e.g., 1 M)To facilitate the hydrolysis of the ester into less hazardous components.
pH for Hydrolysis > 8Ensures the reaction proceeds to completion in a basic environment.
Final pH for Disposal 6 - 8Neutral pH is often required for hazardous waste collection and disposal.
Reaction Temperature Room Temperature (with initial cooling capability)To control any potential exothermic reaction during the initial neutralization.
Reaction Time Several hoursTo ensure complete hydrolysis of the this compound.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_finalization Finalization & Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_base Prepare Dilute NaOH Solution fume_hood->prep_base add_base Slowly Add NaOH to Waste (Monitor Temperature) prep_base->add_base check_ph Check pH (> 8) add_base->check_ph check_ph->add_base pH is not basic stir Stir for Several Hours check_ph->stir pH is basic final_ph Neutralize to pH 6-8 stir->final_ph transfer Transfer to Labeled Hazardous Waste Container final_ph->transfer end Dispose via Licensed Company transfer->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material such as sand or vermiculite.[6] Collect the absorbed material into a sealed container and dispose of it as hazardous waste.

By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks and protecting both laboratory personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl 2-bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of Benzyl 2-bromoacetate, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Acetic acid, bromo-, phenylmethyl ester; Benzyl bromoacetate

  • CAS Number: 5437-45-6

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[4]

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side-ShieldsMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][5]
Face ShieldRecommended when there is a splash hazard.[5]
Skin Protection Chemical-Resistant GlovesGloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3]
Lab CoatStandard laboratory coat.
Respiratory Protection Not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if ventilation is inadequate or if mists/vapors are generated.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.

  • Dispensing: Avoid inhalation of vapor or mist.[2] Do not breathe mist, vapors, or spray.[1]

  • Use: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when using this product.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Wash hands before breaks and immediately after handling the product.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep the container tightly closed.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[1]

First Aid Measures

In the event of exposure, follow these immediate first aid protocols.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses, if present and easy to do.[2][4] Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3] Remove contaminated clothing and wash it before reuse.[4][5] Seek medical attention.[1][3]
Inhalation Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][3] Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1][4]

  • Waste material must be disposed of in accordance with national and local regulations.[4]

  • Do not empty into drains.[1][2][4]

Contaminated Packaging:

  • Handle uncleaned containers like the product itself.[4]

  • Dispose of as unused product.[2]

Accidental Release Measures: Spill Response Workflow

In the event of a spill, follow the steps outlined in the workflow below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder) ppe->contain collect Soak up the spill and collect the absorbent material contain->collect containerize Place in a suitable, closed container for disposal collect->containerize decontaminate Clean the spill area containerize->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a this compound spill.

References

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